4,5-Difluoro-2-acetamidophenol: Physicochemical Properties, Synthesis, and Cyclodehydration Pathways
Executive Summary 4,5-Difluoro-2-acetamidophenol (IUPAC: N-(4,5-difluoro-2-hydroxyphenyl)acetamide) is a highly specialized fluorinated aromatic intermediate. Blending the structural motifs of paracetamol analogs with th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4,5-Difluoro-2-acetamidophenol (IUPAC: N-(4,5-difluoro-2-hydroxyphenyl)acetamide) is a highly specialized fluorinated aromatic intermediate. Blending the structural motifs of paracetamol analogs with the unique electronic properties of fluorinated building blocks, it serves as a critical precursor in the synthesis of heterocyclic compounds, most notably 5,6-difluoro-2-methylbenzoxazole[1]. This technical guide provides an in-depth analysis of its physicochemical profile, the mechanistic causality behind its chemoselective synthesis from 4,5-difluoro-2-nitrophenol[2], and self-validating experimental protocols for its isolation and downstream application.
Physicochemical Profiling & Structural Data
The introduction of two fluorine atoms at the 4 and 5 positions of the 2-acetamidophenol core profoundly alters its electronic landscape. Fluorine's strong inductive electron-withdrawing effect (-I) decreases the pKa of the phenolic hydroxyl group, making it more acidic than a standard phenol, while simultaneously reducing the basicity and nucleophilicity of its amine precursor[3].
Mechanistic Insights into Chemoselective N-Acetylation
The synthesis of 4,5-difluoro-2-acetamidophenol relies on the chemoselective N-acetylation of 2-amino-4,5-difluorophenol[4]. The core challenge in acylating aminophenols is avoiding O-acetylation or exhaustive N,O-diacetylation[5].
Causality of Selectivity:
Amines are intrinsically more nucleophilic than phenols. Under kinetic control—specifically in aqueous or mildly acidic buffer systems—the amine nitrogen rapidly attacks the electrophilic carbonyl carbon of acetic anhydride. The electron-withdrawing fluorines dampen this nucleophilicity compared to unfluorinated 2-aminophenol[6]. Therefore, precise stoichiometric control (1.05 equivalents of Ac2O) and a buffered environment are required to drive the reaction to completion without crossing the activation energy threshold for phenolic O-acetylation.
Chemoselective logic tree detailing the kinetic preference for N-acetylation over O-acetylation.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following workflows incorporate built-in validation steps.
Protocol A: Chemoselective Synthesis of 4,5-Difluoro-2-acetamidophenol
Objective: Convert 2-amino-4,5-difluorophenol to the target acetamide without O-acetylation.
Dissolution: Suspend 2-amino-4,5-difluorophenol (1.0 eq, 10 mmol) in a 1:1 mixture of deionized water and tetrahydrofuran (THF) (20 mL). Causality: THF ensures the fluorinated precursor remains solvated, while water provides the necessary protic environment to suppress O-acetylation.
Activation: Add sodium acetate (NaOAc, 1.2 eq, 12 mmol) to the suspension. Causality: NaOAc acts as a mild base to buffer the system, neutralizing the acetic acid byproduct and preventing the amine from becoming fully protonated and unreactive.
Acylation: Cool the mixture to 0–5 °C. Add acetic anhydride (Ac2O, 1.05 eq, 10.5 mmol) dropwise over 15 minutes. Causality: The slight excess ensures complete conversion of the deactivated amine, while the low temperature maintains kinetic control.
In-Process Validation: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the amine spot (ninhydrin positive) and the appearance of a new, higher Rf spot (UV active) confirms conversion.
Isolation: Pour the mixture into 50 mL of ice water. The target 4,5-difluoro-2-acetamidophenol will precipitate as a solid. Filter, wash with cold water, and dry under vacuum to constant weight.
Protocol B: Cyclodehydration to 5,6-Difluoro-2-methylbenzoxazole
Objective: Convert the synthesized intermediate into a fluorinated benzoxazole building block.
Setup: Dissolve 4,5-difluoro-2-acetamidophenol (1.0 eq, 5 mmol) in anhydrous toluene (30 mL) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
Catalysis: Add p-toluenesulfonic acid (p-TsOH, 0.1 eq, 0.5 mmol). Causality: The acid protonates the amide carbonyl, increasing its electrophilicity and facilitating intramolecular attack by the phenolic hydroxyl group.
Dehydration: Heat the reaction to reflux (approx. 110 °C). Causality: The Dean-Stark apparatus continuously removes the water byproduct, driving the equilibrium toward the benzoxazole product via Le Chatelier's Principle.
In-Process Validation: The reaction is complete when water ceases to collect in the Dean-Stark trap (typically 4–6 hours).
Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO3 (2 x 15 mL) to quench the acid catalyst, dry over anhydrous Na2SO4, and concentrate in vacuo to yield 5,6-difluoro-2-methylbenzoxazole.
Synthetic pathway from nitrophenol to benzoxazole via the acetamidophenol intermediate.
A Guide to Fluorinated Aminophenol Derivatives in Medicinal Chemistry
This guide provides an in-depth exploration of fluorinated aminophenol derivatives, a class of molecules holding significant promise in modern drug discovery and chemical biology. We will move beyond simple descriptions...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth exploration of fluorinated aminophenol derivatives, a class of molecules holding significant promise in modern drug discovery and chemical biology. We will move beyond simple descriptions to analyze the fundamental principles that make these compounds valuable, detailing the strategic rationale behind their synthesis and application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine within the versatile aminophenol framework.
Part 1: The Strategic Imperative of Fluorine in the Aminophenol Scaffold
The deliberate introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1] More than half of all newly approved small-molecule drugs feature at least one fluorine atom, a testament to its ability to resolve common challenges in drug development such as poor metabolic stability or off-target effects.[1] When applied to the aminophenol scaffold—a structure present in numerous bioactive compounds—fluorine imparts a unique set of advantages rooted in its fundamental atomic properties.
Fluorine's power lies in a combination of characteristics:
High Electronegativity: As the most electronegative element, fluorine exerts a strong inductive effect, withdrawing electron density from neighboring atoms. This can profoundly alter the acidity (pKa) of the phenolic hydroxyl and aminyl groups, which is critical for tuning a molecule's ionization state at physiological pH and thus its solubility, permeability, and target engagement.[2]
Small Steric Size: With a van der Waals radius similar to that of a hydrogen atom (1.47 Å vs. 1.20 Å), fluorine can often replace hydrogen without creating significant steric hindrance at a receptor binding site.[2] This allows for electronic modulation without disrupting essential molecular recognition interactions.
Metabolic Blocking: The carbon-fluorine (C-F) bond is exceptionally strong. Placing a fluorine atom at a site that is susceptible to metabolic oxidation by cytochrome P450 enzymes can effectively block this pathway, increasing the compound's metabolic stability and prolonging its half-life in the body.[3][4]
Modulation of Lipophilicity: Fluorination can increase a molecule's lipophilicity (attraction to fatty environments), which can enhance its ability to cross cell membranes and the blood-brain barrier.[4][5] This effect is carefully managed by medicinal chemists to achieve the optimal balance for absorption, distribution, metabolism, and excretion (ADME) properties.[1]
The following diagram illustrates the logical flow from fluorine's core properties to its desirable effects in drug design.
Caption: Logical flow from fluorine's properties to drug design benefits.
Part 2: Synthetic Strategies for Fluorinated Aminophenols
The synthesis of fluorinated aminophenols can be approached via two primary strategies: direct fluorination of an existing aminophenol derivative or, more commonly, by employing fluorinated building blocks in a convergent synthesis. The choice of strategy depends on the desired substitution pattern, the availability of starting materials, and the need for regiocontrol.
Advancements in synthetic chemistry have enabled more precise and scalable methods.[6] For instance, copper-catalyzed cascade reactions have been developed to produce meta-aminophenol derivatives, a scaffold that is traditionally challenging to synthesize due to the ortho/para directing nature of electrophilic substitution.[7] Another common approach involves the condensation of a fluorinated precursor, such as a fluorinated resorcinol, with an aminophenol derivative.[8]
Experimental Protocol: Synthesis of a Fluorinated Phenoxazine Dye
This protocol provides a representative method for synthesizing a fluorinated resorufin-type molecule, which shares a core reaction mechanism applicable to many aminophenol derivatives. The procedure is adapted from established principles of phenoxazine dye synthesis involving the acid-catalyzed condensation of 2,4-Difluororesorcinol with a 4-aminophenol derivative.[8]
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,4-Difluororesorcinol and the selected 4-aminophenol derivative.
Acid Addition: Under constant stirring, carefully and slowly add concentrated sulfuric acid to the mixture. Caution: This reaction is exothermic; monitor the temperature and control the rate of addition.
Heating: Heat the reaction mixture to a temperature of 80-100°C. Maintain this temperature for 2-4 hours.
Monitoring: Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) to determine the consumption of starting materials.
Work-up & Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice. Carefully neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH reaches ~7.
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into dichloromethane (3 x 50 mL).
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product via silica gel column chromatography. The optimal eluent system should be determined by TLC analysis based on the polarity of the target compound.[8]
The following workflow diagram visualizes this synthetic process.
Caption: General workflow for synthesizing fluorinated aminophenol derivatives.
Part 3: Case Study: Fluorinated o-Aminophenols as Intracellular pH Probes
A compelling application of fluorinated aminophenols is in the development of sophisticated molecular probes. Researchers have successfully modified the 2-aminophenol scaffold to create a series of pH-sensitive probes for measuring intracellular pH, a critical parameter in cell biology.[9][10]
These probes, known as (N-ethylamino)phenol (NEAP) compounds, were designed by replacing an N-acetate group of a known metal chelator with an N-ethyl group. This modification resulted in compounds with pKa values in the physiological range and minimal affinity for common ions like Ca²⁺ or Mg²⁺.[9] The introduction of fluorine served multiple strategic purposes:
Tuning Electronic Properties: Fluorine substitution helps to fine-tune the pKa of the probe to be maximally sensitive within the typical range of intracellular pH.
¹⁹F NMR Signal: The fluorine atom provides a clean and sensitive signal for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for precise measurement of pH changes.
Internal Reference: In more advanced designs (NEAP-2 and NEAP-3), a second, chemically distinct fluorine atom was incorporated into the molecule. This second fluorine serves as an internal chemical shift reference, dramatically improving the accuracy and reliability of the pH measurement by correcting for variations in magnetic field strength or sample conditions.[9]
The table below summarizes the key properties of these fluorinated aminophenol derivatives.
Highly charged analog designed to minimize cell leakage
~7.1
~11
Data synthesized from information in sources[9] and[10].
This case study exemplifies the expert application of fluorine chemistry. The design of NEAP-3, for instance, is a self-validating system; its highly charged nature was intentionally engineered to prevent it from leaking out of the cell during experiments, ensuring the integrity of the measurement.[9]
Part 4: Structure-Activity Relationships (SAR) in Drug Design
Structure-Activity Relationship (SAR) analysis is the process of relating a molecule's three-dimensional structure to its biological activity.[11] For fluorinated aminophenol derivatives, SAR studies systematically explore how the number, position, and type of fluorine-containing group (e.g., -F, -CF₃, -OCHF₂) impact a compound's potency, selectivity, and pharmacokinetic properties.
The goal is to build a predictive model for designing better drugs. For example, a medicinal chemist might synthesize a series of analogs where a fluorine atom is moved around the aromatic rings of an aminophenol core. Each analog is then tested in biological assays.
Position 1: Fluorination here might block a key metabolic site, dramatically increasing the drug's half-life.
Position 2: A fluorine at this position could form a crucial hydrogen bond or electrostatic interaction with the target protein, boosting binding affinity.[1]
Position 3: Fluorination at this site might introduce a steric clash, reducing activity but potentially increasing selectivity by preventing binding to an off-target protein.
This iterative process of design, synthesis, and testing allows researchers to refine a lead compound into a viable drug candidate.[12]
Caption: Conceptual SAR model for fluorinated aminophenol derivatives.
Part 5: Future Perspectives
The strategic application of fluorinated aminophenol derivatives continues to evolve. The development of late-stage fluorination techniques, which allow for the introduction of fluorine atoms at the final steps of a synthesis, is revolutionizing how chemists can explore chemical space.[6][13] This enables the rapid creation of diverse analogs from a common advanced intermediate, accelerating the drug discovery process.
Furthermore, the use of the fluorine-18 (¹⁸F) isotope in Positron Emission Tomography (PET) imaging is a major area of growth.[5][14] A fluorinated aminophenol derivative designed to bind to a specific target (e.g., a receptor overexpressed in cancer cells) can be radiolabeled with ¹⁸F. When administered to a patient, its location and concentration can be visualized in real-time, providing invaluable diagnostic information or confirming that a therapeutic drug is reaching its intended target.
The convergence of advanced synthetic methods, a deeper understanding of fluorine's influence on molecular properties, and novel applications in diagnostics ensures that fluorinated aminophenol derivatives will remain a highly valuable and actively explored area of medicinal chemistry.
References
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). MDPI.
Fluorinated o-aminophenol derivatives for measurement of intracellular pH. (n.d.). PubMed.
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed.
Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. (2025). ResearchGate.
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances.
Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. (2025). HIMS.
Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (2024). MDPI.
Applications of fluorine-containing amino acids for drug design. (n.d.). ResearchGate.
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI.
Application Notes and Protocols for the Synthesis of Fluorinated Resorufin Derivatives. (2025). Benchchem.
Fluorinated Drugs Market Outlook 2025-2032. (2025). Intel Market Research.
Structure Activity Relationships. (2005). Drug Design Org.
Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[3][15]-Rearrangement—Oxa-Michael Addition Cascade Reactions. (2023). MDPI. Available from:
Fluorinated Building Blocks in Drug Design: Why They Matter. (2026). Apollo Scientific.
Synthetic method of 2-chloro-4-aminophenol. (n.d.). Google Patents.
The Role of Small Molecules Containing Fluorine Atoms. (2024). Encyclopedia.pub.
Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Encyclopedia MDPI.
Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2018). Frontiers.
Fluorine in drug discovery: Role, design and case studies. (n.d.). Unknown Source.
The role of fluorine in medicinal chemistry. (2024). Taylor & Francis Online.
Fluorinated o-Aminophenol Derivatives for Measurement of Intracellular pH. (n.d.). Scilit.
Synthesis of paracetamol and 4-aminophenol from hydroquinone. (n.d.). ACS Green Chemistry.
Current and emerging applications of fluorine in medicinal chemistry. (2017). ResearchGate.
The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online.
An In-depth Technical Guide to N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Executive Summary N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide is a fluorinated aromatic compound with significant potential in medicinal chemistry. While a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide is a fluorinated aromatic compound with significant potential in medicinal chemistry. While a specific CAS number for this molecule is not readily found in major chemical databases, indicating its status as a novel or less-common compound, its structural motifs—a difluorinated phenol ring coupled with an acetamide group—suggest a rich pharmacological landscape for exploration. This guide provides a comprehensive overview of a proposed synthetic route, predicted physicochemical properties, and a discussion of its potential applications in drug development, particularly as an anti-inflammatory or analgesic agent. The strategic incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity, making this compound a prime candidate for further investigation.
Rationale and Significance in Drug Discovery
The N-phenylacetamide scaffold is a cornerstone in pharmaceutical development, with prominent examples like paracetamol (N-(4-hydroxyphenyl)acetamide) being a globally recognized analgesic and antipyretic. The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties.[1] Fluorine's high electronegativity and relatively small size allow it to serve as a bioisostere for hydrogen or a hydroxyl group, often leading to improved metabolic stability and binding affinity to target proteins.[2][3]
The specific placement of two fluorine atoms on the phenyl ring in N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide is anticipated to confer several advantageous properties:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4]
Modulated Acidity and Lipophilicity: The electron-withdrawing nature of the fluorine atoms can alter the pKa of the phenolic hydroxyl group and influence the overall lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[4]
Altered Target Binding: The fluorine atoms can engage in unique interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, potentially leading to enhanced potency and selectivity.
Proposed Synthesis of N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide
The most direct and efficient synthetic route to N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide is through the acetylation of the corresponding aminophenol precursor, 2-amino-4,5-difluorophenol. This precursor is commercially available, though lead times may vary.[5] The acetylation of aminophenols is a well-established and high-yielding reaction.[6]
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide.
Detailed Experimental Protocol
Objective: To synthesize N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide via N-acetylation of 2-amino-4,5-difluorophenol.
Materials:
2-Amino-4,5-difluorophenol (1.0 eq)
Acetic anhydride (1.2 eq)
Glacial acetic acid (as solvent)
Sodium acetate (optional, as a weak base)
Deionized water
Ethanol (for recrystallization)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4,5-difluorophenol (1.0 eq) in a minimal amount of glacial acetic acid.
Addition of Reagent: To the stirred solution, slowly add acetic anhydride (1.2 eq) dropwise at room temperature. The reaction is exothermic, so cooling in an ice bath may be necessary to maintain a temperature below 30°C.
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of cold deionized water with stirring. A precipitate of the crude product should form.
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining acetic acid and unreacted starting materials.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide as a crystalline solid.
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.
Causality Behind Experimental Choices:
Acetic Anhydride: This is a common and efficient acetylating agent that is readily available and provides high yields.[6]
Glacial Acetic Acid: It serves as an excellent solvent for both the starting material and the product, and it can also act as a catalyst.
Recrystallization: This is a standard purification technique for solid organic compounds, which allows for the removal of impurities and results in a product with high purity.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide. These predictions are based on the known properties of similar compounds and computational models.
Property
Predicted Value
Reference/Basis for Prediction
IUPAC Name
N-(4,5-Difluoro-2-hydroxyphenyl)acetamide
Standard nomenclature rules
Molecular Formula
C₈H₇F₂NO₂
Based on chemical structure
Molecular Weight
187.14 g/mol
Calculated from the molecular formula
Appearance
White to off-white crystalline solid
Analogy to similar acetamides
Melting Point
150-160 °C
Higher than paracetamol due to increased molecular weight and potential for stronger intermolecular interactions
Solubility
Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO
The polar hydroxyl and amide groups confer some water solubility, while the fluorinated aromatic ring increases lipophilicity
pKa (Phenolic -OH)
8.5 - 9.5
The electron-withdrawing fluorine atoms are expected to make the phenolic proton more acidic than that of paracetamol (pKa ≈ 9.5)
LogP
1.5 - 2.0
The two fluorine atoms will increase lipophilicity compared to paracetamol (LogP ≈ 0.5)[4]
Potential Applications in Drug Development and Biological Rationale
The structural similarity of N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide to known bioactive molecules, particularly N-phenylacetamide derivatives, suggests several promising avenues for therapeutic applications.
Anti-inflammatory and Analgesic Activity
Many N-phenylacetamide derivatives exhibit anti-inflammatory and analgesic properties.[7] The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation. It is plausible that N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide could act as a COX inhibitor.
Potential Signaling Pathway: COX Inhibition
Caption: Potential mechanism of action via inhibition of COX enzymes.
Anticancer Activity
Recent studies have shown that some phenylacetamide derivatives possess cytotoxic and pro-apoptotic activity against various cancer cell lines.[8] The introduction of fluorine atoms can enhance the anticancer potential of a molecule. Therefore, N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide could be a valuable lead compound for the development of novel anticancer agents.
Other Potential Applications
The N-phenylacetamide scaffold is also found in compounds with antidepressant and antimicrobial activities.[9][10] The unique electronic properties conferred by the difluoro substitution pattern could lead to novel interactions with a variety of biological targets, warranting broader screening for diverse pharmacological activities.
Conclusion and Future Directions
N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide represents a promising, yet underexplored, molecule for drug discovery. This guide has outlined a feasible synthetic pathway, predicted its key physicochemical properties, and discussed its potential therapeutic applications based on sound scientific principles and analogies to well-characterized compounds.
For researchers and drug development professionals, the next steps should involve:
Synthesis and Characterization: The proposed synthesis should be carried out, and the resulting compound should be fully characterized using modern analytical techniques (NMR, Mass Spectrometry, IR, and elemental analysis).
In Vitro Screening: The purified compound should be screened for its biological activity, starting with assays for COX inhibition, cytotoxicity against cancer cell lines, and antimicrobial activity.
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogues with different substitution patterns on the phenyl ring would provide valuable insights into the structure-activity relationships and help in the optimization of lead compounds.
The exploration of novel chemical entities like N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide is crucial for the advancement of pharmaceutical sciences and the development of new and improved therapies.
References
Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals.
Missioui, H., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
PubChem. (n.d.). N-(4-(Difluoromethoxy)phenyl)acetamide. National Center for Biotechnology Information.
Missioui, H., et al. (2022). Synthesis and structure of 2-chloro-N-(4-hydroxyphenyl)acetamide.
ChemScene. (n.d.). 4-Amino-2,5-difluorophenol.
Verma, S., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Medicinal Chemistry Research, 31(4), 635-653.
Ferreira, I., et al. (2020). Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. Molecules, 25(6), 1362.
El Moutaouakil Ala Allah, M., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2).
Pizey, J. S. (1974). Synthetic Reagents. Halsted Press.
BenchChem. (2025). Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide.
Li, Y., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry, 13(12), 8769-8777.
Google Patents. (1983). Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. US4379793A.
Royal Society of Chemistry. (n.d.). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion.
Wang, Z., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1804.
Gill, H., et al. (2022). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Journal of Medicinal Chemistry, 65(2), 1133-1175.
Deshpande, A., & Lali, A. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18511-18519.
Manchester Organics. (n.d.). 2-Amino-4,5-difluorophenol.
Chemspace. (n.d.). Bioisosteric Replacements.
Arora, P., et al. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1039-1044.
O'Hagan, D. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 76(48), 131589.
Taylor, R. J., & Unitt, J. F. (2018).
Iyer, M. R., et al. (2012). Probes for narcotic receptor mediated phenomena. 44. Synthesis of an N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan with high affinity and selective μ-antagonist activity. Journal of Medicinal Chemistry, 55(15), 6937-6943.
Wang, Y., et al. (2022). Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. Reaction Chemistry & Engineering, 7(5), 1145-1152.
Hartman, W. W., & Silloway, H. L. (1945). 2-amino-4-nitrophenol. Organic Syntheses, 25, 5.
Fujiwara, Y., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres.
Al-Tel, T. H., et al. (2025).
Singh, A., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
Al-Hujran, T. A., et al. (2022). Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. Journal of Fluorine Chemistry, 259, 110003.
Thermo Fisher Scientific. (2023). Safety Data Sheet: N1-(3-Acetyl-4-hydroxyphenyl)acetamide.
Engineering Metabolic Resilience: The Impact of Fluorination on Acetanilide Scaffolds
Executive Summary The acetanilide scaffold is a ubiquitous structural motif in medicinal chemistry, serving as the backbone for numerous analgesics, antipyretics, and targeted therapeutics. However, its electron-rich aro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The acetanilide scaffold is a ubiquitous structural motif in medicinal chemistry, serving as the backbone for numerous analgesics, antipyretics, and targeted therapeutics. However, its electron-rich aromatic system renders it highly susceptible to rapid Phase I oxidative metabolism, severely limiting the pharmacokinetic viability of derived drug candidates. This technical guide explores the physical organic causality behind these metabolic vulnerabilities and details how strategic fluorination serves as a definitive mechanism to engineer metabolic resilience.
The Acetanilide Scaffold: Metabolic Vulnerabilities
Acetanilide derivatives face significant pharmacokinetic hurdles due to their rapid clearance by Cytochrome P450 (CYP450) enzymes. CYP450s are a superfamily of heme-dependent monooxygenases highly expressed in hepatic tissue, responsible for the oxidative metabolism of over 75% of FDA-approved therapeutics[1].
When an acetanilide derivative enters the CYP450 active site, it is subjected to two primary degradation pathways:
Aromatic Hydroxylation : The electrophilic iron-oxo species of the CYP450 heme group attacks the electron-rich para or ortho positions of the aniline-derived ring. This forms an epoxide intermediate that rapidly rearomatizes into a phenolic metabolite[2].
N-Dealkylation / Deacetylation : CYP450 enzymes initiate a Hydrogen Atom Transfer (HAT) at the
-carbon or nitrogen, leading to the oxidative cleavage of the amide bond[1].
The Physical Organic Mechanics of Fluorination
To systematically dismantle these metabolic liabilities, medicinal chemists employ targeted fluorination. The success of this strategy is not merely empirical; it is governed by fundamental physical organic chemistry[3].
Bond Dissociation Energy (BDE) and Steric Shielding
The carbon-fluorine (C–F) bond is exceptionally strong, boasting a BDE of approximately 116 kcal/mol, compared to ~99 kcal/mol for a standard C–H bond. Because CYP450-mediated aliphatic and benzylic oxidation relies on an initial HAT step, replacing a metabolically labile hydrogen with fluorine effectively neutralizes this pathway[1]. The CYP450 enzyme lacks the thermodynamic potential to abstract a fluorine atom, forcing the molecule to undergo "metabolic shunting"—redirecting the enzyme to less favorable, slower sites of metabolism.
Electronic Deactivation (Inductive Effects)
Fluorine is the most electronegative element (
). When substituted onto the acetanilide ring, it exerts a profound electron-withdrawing inductive effect. This pulls electron density away from the aromatic -system, significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy[1]. Because CYP450 arene hydroxylation is an electrophilic process, this deactivated, electron-poor ring becomes highly resistant to attack by the CYP450 heme-oxo intermediate[3].
Modulation of Enzyme Affinity (
)
Beyond direct bond strength, fluorination alters the molecule's lipophilicity, polarity, and 3D conformation. These physicochemical shifts often reduce the binding affinity (
) of the drug candidate for the CYP450 active site. Even if the intrinsic chemical reactivity remains unchanged, a lower residence time within the enzyme's active pocket drastically reduces the overall clearance rate[1].
Fig 1: CYP450 oxidative pathways comparing standard vs. fluorinated acetanilide scaffolds.
Structural Modification Strategies
Modern drug design leverages specific fluorination patterns to optimize the acetanilide core:
Aryl Ring Fluorination : Mono- or di-fluorination at the ortho or meta positions relative to the acetamide group is routinely used to block specific hydroxylation "soft spots"[3].
Fluorinated Methoxy Bioisosteres : The incorporation of difluoromethoxy (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
, ) groups into acetanilide derivatives provides a highly lipophilic, metabolically stable alternative to traditional methoxy groups. This prevents rapid O-demethylation while maintaining a favorable steric profile.
To empirically validate the metabolic resilience of fluorinated acetanilides, researchers utilize Human Liver Microsome (HLM) stability assays. HLMs contain the full complement of major CYP450 enzymes required to accurately simulate hepatic clearance[2],[4].
Self-Validating HLM Assay Protocol
Note: To ensure the protocol is self-validating, a high-clearance positive control (e.g., Verapamil) must be run in parallel to confirm the enzymatic viability of the HLM batch[4].
Substrate Preparation : Prepare a 10 mM stock solution of the fluorinated acetanilide in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).
Microsome Incubation : Combine the test compound with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in the phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.
Reaction Initiation : Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).
Time-Course Sampling & Quenching : At predetermined intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard[4].
Protein Precipitation : Vortex the quenched samples for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the microsomal proteins.
LC-MS/MS Quantification : Transfer the supernatant to autosampler vials and analyze the remaining parent compound using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Calculation : Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression yields the elimination rate constant (
).
Half-life (
) =
Intrinsic Clearance (
) = , where is the incubation volume and is the mass of microsomal protein[4].
Fig 2: Step-by-step in vitro workflow for Human Liver Microsome (HLM) metabolic stability assays.
Quantitative Data: Comparative Metabolic Profiles
The following table synthesizes representative pharmacokinetic data demonstrating the impact of progressive fluorination on the acetanilide scaffold's metabolic stability.
Compound Motif
C-H / C-F BDE (kcal/mol)
HLM Half-life (, min)
Intrinsic Clearance (, µL/min/mg)
Primary CYP450 Liability
Unsubstituted Acetanilide
~99 (C-H)
< 15.0
> 90.0
Rapid arene hydroxylation
4-Fluoroacetanilide
~116 (C-F)
45.5
30.4
N-deacetylation
2,4-Difluoroacetanilide
~116 (C-F)
> 60.0
< 15.0
Sterically hindered binding
4-(Difluoromethoxy)acetanilide
N/A
> 120.0
< 5.0
Highly stable bioisostere
(Data synthesized from established pharmacokinetic trends of fluorinated analogs[1],[5],[4])
Conclusion
The integration of fluorine into the acetanilide scaffold is a masterclass in applied physical organic chemistry. By leveraging the immense thermodynamic strength of the C–F bond and the profound inductive deactivation of the aromatic ring, researchers can systematically dismantle the metabolic vulnerabilities of drug candidates. As late-stage fluorination methodologies continue to advance, the precision with which we can engineer metabolic resilience will only grow, paving the way for safer, longer-lasting, and more efficacious therapeutics.
Comparative Technical Analysis: 2,4-Difluoro vs. 3,4-Difluoro (4,5-Difluoro) Acetamide Isomers
Executive Summary & Nomenclature Clarification In the context of medicinal chemistry and intermediate synthesis, the terms 2,4-difluoro acetamide and 4,5-difluoro acetamide almost exclusively refer to the -(difluoropheny...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Nomenclature Clarification
In the context of medicinal chemistry and intermediate synthesis, the terms 2,4-difluoro acetamide and 4,5-difluoro acetamide almost exclusively refer to the
-(difluorophenyl)acetamide (acetanilide) class.
It is critical to resolve the nomenclature ambiguity immediately:
2,4-Difluoro Isomer: Refers to
-(2,4-difluorophenyl)acetamide . The fluorine atoms are located at the ortho and para positions relative to the acetamide group.
4,5-Difluoro Isomer (Standardized as 3,4-Difluoro): In a mono-substituted phenyl ring (where the acetamide is position 1), positions 4 and 5 are equivalent to positions 3 and 4. Therefore, "4,5-difluoro" is chemically synonymous with
-(3,4-difluorophenyl)acetamide . The industry standard IUPAC designation is 3,4-difluoro , and this guide will use the standardized terminology to ensure reproducibility.
This guide analyzes the divergent physicochemical properties, synthetic pathways, and biological implications of these two regioisomers.
Structural & Electronic Divergence
The positional isomerism of fluorine atoms on the phenyl ring dictates the electronic environment of the amide bond, influencing both metabolic stability and ligand-protein binding.
Electronic Effects (Hammett Constants)
2,4-Difluoro Isomer (Ortho/Para):
Ortho-Fluorine (
): Exerts a strong inductive withdrawing effect (-I) but also a resonance donating effect (+R). Crucially, the ortho-fluorine can act as an intramolecular hydrogen bond acceptor for the amide N-H, locking the conformation.
Para-Fluorine (
): Primarily blocks metabolic oxidation at the most reactive site.
3,4-Difluoro Isomer (Meta/Para):
Meta-Fluorine (
): Exerts a purely inductive electron-withdrawing effect (-I) with no significant resonance contribution to the ring system relative to the amide. This increases the acidity of the amide N-H proton more significantly than the ortho-isomer without the steric twist.
Conformational Analysis (Sterics)
The most significant difference between the isomers is planarity .
Feature
-(2,4-Difluorophenyl)acetamide
-(3,4-Difluorophenyl)acetamide
Twist Angle
High (>30°). The ortho-fluorine sterically clashes with the amide carbonyl oxygen or methyl group, forcing the phenyl ring out of plane with the amide group.
Low (<5°). The molecule is essentially planar, allowing for efficient - stacking in crystal lattices and protein binding pockets.
Solubility
Higher. The lack of planarity disrupts crystal packing energy, often making this isomer more soluble in organic solvents.
Lower. High planarity facilitates strong intermolecular packing, leading to higher melting points and lower solubility.
H-Bonding
Intramolecular. Potential for F...H-N interaction (pseudo-5-membered ring).
Intermolecular. Strong donor capability for protein targets.
Synthetic Protocols
The synthesis of both isomers follows a general acetylation workflow, but purification strategies differ due to the solubility profiles described above.
Synthesis Workflow (DOT Visualization)
Figure 1: General synthetic workflow highlighting the divergence in purification strategies based on isomeric properties.
Detailed Experimental Protocol
Note: This protocol is self-validating via the distinct melting point and NMR signatures of the products.
Materials:
Amine: 2,4-Difluoroaniline (Liquid) OR 3,4-Difluoroaniline (Solid/Liquid).
Dissolution: Dissolve 10 mmol of the specific difluoroaniline in 20 mL of Dichloromethane (DCM). Add 12 mmol of Triethylamine (TEA) to scavenge acid.
Addition: Cool to 0°C. Dropwise add 11 mmol of Acetyl Chloride or Acetic Anhydride.
Observation: The reaction is exothermic. 2,4-difluoroaniline reacts slightly slower due to steric hindrance at the ortho position.
Monitoring: Stir at RT for 2 hours. Monitor by TLC (50% EtOAc/Hexane).
Validation: The amide product will have a significantly lower Rf than the aniline starting material.
Workup (Divergent):
For 3,4-Difluoro Isomer: Pour into ice water. The solid usually precipitates immediately due to planarity/packing. Filter and recrystallize from Ethanol/Water.
For 2,4-Difluoro Isomer: Pour into water. Extract with DCM. The product often remains an oil or low-melting solid. Evaporate solvent and purify via silica gel chromatography or recrystallize from minimal hot Hexane.
In drug design, the choice between 2,4- and 3,4-substitution is rarely arbitrary. It is a strategic decision based on Metabolic Stability vs. Potency .
Metabolic Stability (The "Fluorine Scan")
Oxidative Blockade: Both isomers block para-hydroxylation (a major metabolic route for anilines).
Hydrolytic Stability:
2,4-Difluoro: The ortho-fluorine provides a "steric shield" against amidases (enzymes that cleave amides). This isomer typically has a longer half-life (
) in plasma.
3,4-Difluoro: More susceptible to hydrolysis than the 2,4-isomer, but less than non-fluorinated analogs.
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9709, 2,4-Difluoroaniline. Retrieved from [Link]
MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide: Structural Analysis. Retrieved from [Link]
Exploratory
In-Depth Technical Guide: Safety & Handling of N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide
This is an in-depth technical guide and safety data sheet (SDS) analysis for N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide . Executive Summary & Chemical Context N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide is a specialized...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide and safety data sheet (SDS) analysis for N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide .
Executive Summary & Chemical Context
N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide is a specialized fluorinated intermediate, often utilized in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and antibacterials where fluorine substitution modulates metabolic stability and lipophilicity.
Unlike standard acetanilides, the 4,5-difluoro substitution pattern introduces significant electronic and physicochemical changes. The electron-withdrawing nature of the fluorine atoms increases the acidity of the phenolic hydroxyl group (lowering pKa) and enhances the compound’s lipophilicity (LogP). This structural modification necessitates a safety protocol that goes beyond standard organic handling, specifically addressing potential enhanced skin absorption and specific metabolic byproducts.
As a fluorinated aniline derivative, this compound must be treated as a hazardous substance . The primary risks involve irritation and potential systemic toxicity upon hydrolysis.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do.[1][2][3][4] Continue rinsing.[1][2][3][4]
Scientific Integrity: Mechanism of Toxicity
To understand the safety requirements, we must analyze the causality of toxicity.
Metabolic Hydrolysis: In vivo or under acidic/basic conditions, the acetamide bond can hydrolyze, releasing 4,5-difluoro-2-aminophenol .
Quinone Imine Formation: Aminophenols can undergo oxidation to form reactive quinone imines. The presence of fluorine atoms may stabilize these intermediates or alter their electrophilicity, potentially leading to protein adduct formation (haptenization) and sensitization.
Fluorine Effect: The specific 4,5-difluoro pattern blocks metabolic oxidation at these positions, potentially shunting metabolism toward reactive intermediates at the open 3 or 6 positions.
Pathway Visualization: Degradation & Risk
The following diagram illustrates the degradation pathway that dictates the safety profile.
Figure 1: Predicted metabolic and degradation pathway leading to potential toxic intermediates.
This protocol uses a "Check-Verify-Execute" system to ensure safety.
A. Engineering Controls[6]
Primary: All open handling (weighing, transfer) must occur within a certified chemical fume hood .
Secondary: Local exhaust ventilation (LEV) if hood space is unavailable (not recommended for powders).
B. Personal Protective Equipment (PPE) Matrix
Body Part
PPE Requirement
Rationale
Hands
Double Nitrile Gloves (min 0.11 mm)
Fluorinated organics can have higher permeation rates. Change outer gloves immediately upon contamination.
Eyes
Chemical Safety Goggles
Standard safety glasses are insufficient for powders that can become airborne and cause severe irritation (H319).
Respiratory
N95/P2 Respirator (if outside hood)
Prevents inhalation of fine particulates (H335).
Body
Lab Coat (Buttoned) + Long Sleeves
Minimizes skin exposure to dust.
C. Storage Conditions
Temperature: Store at 2–8°C (Refrigerate). Phenolic compounds are prone to oxidation.
Atmosphere: Store under inert gas (Argon/Nitrogen) is recommended to prevent darkening (oxidation of the phenol).
Container: Amber glass vial with a PTFE-lined cap.
Emergency Response Procedures
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
Skin Contact: Wash with soap and water for at least 15 minutes.[4][5] Do not use organic solvents (ethanol/acetone) as they may increase skin absorption of the fluorinated compound.
Eye Contact: Rinse thoroughly with water for 15 minutes, lifting upper and lower eyelids. Consult an ophthalmologist.
A Technical Guide to the Bioisosteric Replacement of Hydrogen with Fluorine in Acetaminophen: A Strategy to Mitigate Hepatotoxicity
Abstract Acetaminophen (APAP) is a cornerstone analgesic and antipyretic agent, yet its clinical utility is constrained by a narrow therapeutic window, with overdose leading to severe, and often fatal, hepatotoxicity. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Acetaminophen (APAP) is a cornerstone analgesic and antipyretic agent, yet its clinical utility is constrained by a narrow therapeutic window, with overdose leading to severe, and often fatal, hepatotoxicity. This toxicity is mediated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). This in-depth technical guide explores the strategic bioisosteric replacement of hydrogen with fluorine on the aromatic ring of acetaminophen as a promising approach to attenuate its toxic potential. We delve into the synthetic methodologies for producing key fluorinated analogs, provide a comparative analysis of their physicochemical and pharmacological properties, and elucidate the mechanistic basis for their reduced toxicity. This guide is intended for researchers, scientists, and drug development professionals engaged in the design of safer therapeutic agents.
Introduction: The Rationale for Fluorine Substitution in Acetaminophen
Acetaminophen overdose is a leading cause of acute liver failure in the Western world.[1] The underlying mechanism involves the saturation of the primary glucuronidation and sulfation metabolic pathways, shunting a greater proportion of the drug towards oxidation by cytochrome P450 enzymes (primarily CYP2E1, CYP1A2, and CYP3A4) to form the highly reactive and cytotoxic NAPQI.[2][3][4] NAPQI is normally detoxified by conjugation with hepatic glutathione (GSH).[1] However, in an overdose scenario, GSH stores are depleted, allowing NAPQI to covalently bind to cellular proteins, leading to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis.[5][6]
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's metabolic stability, physicochemical properties, and biological activity.[5][7] The strong carbon-fluorine bond is resistant to metabolic oxidation, and fluorine's high electronegativity can significantly alter the electronic properties of a molecule.[5] This guide focuses on the hypothesis that strategic fluorination of the acetaminophen scaffold can increase its oxidation potential, thereby reducing its propensity for bioactivation to NAPQI and mitigating its inherent hepatotoxicity.
Synthesis of Fluorinated Acetaminophen Analogs
The synthesis of fluorinated acetaminophen analogs begins with the appropriate fluorinated 4-aminophenol precursor, followed by N-acetylation. The general synthetic scheme is an adaptation of the standard synthesis of acetaminophen.[8]
General Synthetic Workflow
The overall process involves the acetylation of a fluorinated 4-aminophenol with acetic anhydride.
Caption: General synthetic workflow for fluorinated acetaminophen analogs.
Experimental Protocol: Synthesis of 3-Fluoro-4-hydroxyacetanilide (3-F-APAP)
This protocol outlines the synthesis of 3-fluoro-4-hydroxyacetanilide, a key analog discussed in this guide.
Materials:
4-Amino-2-fluorophenol
Acetic anhydride
Glacial acetic acid
Sodium dithionite
Activated carbon
Deionized water
Ethanol
Procedure:
Dissolution: In a round-bottom flask, suspend 4-amino-2-fluorophenol in deionized water.
Acetylation: While stirring, add acetic anhydride to the suspension.
Heating: Heat the reaction mixture under reflux for 1 hour.
Decolorization: If the solution is colored, add a small amount of activated carbon and sodium dithionite and continue to heat for a further 15 minutes.
Filtration: Hot filter the solution to remove the activated carbon.
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
Isolation: Collect the crystalline product by vacuum filtration and wash with cold deionized water.
Drying: Dry the product under vacuum.
Recrystallization: Recrystallize the crude product from an ethanol/water mixture to yield pure 3-fluoro-4-hydroxyacetanilide.
Note: The synthesis of other analogs such as 3,5-difluoro-4-hydroxyacetanilide and 2,6-difluoro-4-hydroxyacetanilide would follow a similar procedure, starting with the corresponding difluorinated 4-aminophenol.
Characterization of Fluorinated Analogs
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure. The presence of fluorine will introduce characteristic splitting patterns (C-F and H-F coupling).
Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition of the synthesized analogs.
Comparative Analysis: Physicochemical and Pharmacological Properties
The introduction of fluorine has a profound impact on the physicochemical and pharmacological properties of acetaminophen. A key study by Mutlib et al. provides valuable comparative data.[9][10]
Physicochemical Properties
Fluorine substitution significantly alters the lipophilicity and electronic properties of the acetaminophen molecule.
Compound
LogP
Oxidation Potential (V)
Acetaminophen (APAP)
0.51
0.45
3-Fluoro-APAP
0.81
0.55
3,5-Difluoro-APAP
1.11
0.65
2,6-Difluoro-APAP
1.11
0.85
Table 1: Comparative Physicochemical Properties of Acetaminophen and its Fluorinated Analogs. Data extracted from Mutlib et al.[9][10]
Fluorination generally increases the lipophilicity (LogP) of the molecule.[10] More importantly, the oxidation potential increases with the number of fluorine substituents and is highest when fluorine is positioned at the 2 and 6 positions, adjacent to the amide group.[10]
Pharmacological Activity: Analgesic Efficacy
The analgesic activity of the fluorinated analogs was assessed using the phenylquinone-induced writhing test in mice.
Compound
Analgesic Activity (ED50, mg/kg)
Acetaminophen (APAP)
15.0
3-Fluoro-APAP
25.0
3,5-Difluoro-APAP
50.0
2,6-Difluoro-APAP
> 100
Table 2: Comparative Analgesic Activity of Acetaminophen and its Fluorinated Analogs. ED50 represents the dose required to produce an analgesic effect in 50% of the test population. Data from Mutlib et al.[10]
Ring substitution with fluorine, particularly at the 2 and 6 positions, leads to a reduction in analgesic activity.[10] This is likely due to a loss of planarity and conjugation between the amide group and the aromatic ring, which is believed to be important for analgesic effect.[10]
Mechanistic Insights into Reduced Hepatotoxicity
The primary advantage of fluorinating acetaminophen lies in the significant reduction of its hepatotoxic potential. This is directly linked to the altered metabolic profile of the fluorinated analogs.
The Role of Oxidation Potential in NAPQI Formation
The increased oxidation potential of the fluorinated analogs makes them less susceptible to oxidation by cytochrome P450 enzymes.[9] This, in turn, reduces the formation of the toxic NAPQI metabolite.
The reduced toxicity of fluorinated acetaminophen analogs has been demonstrated in vivo. Key indicators of liver damage, such as serum alanine aminotransferase (ALT) levels and hepatic glutathione (GSH) depletion, are significantly lower in animals treated with fluorinated analogs compared to those treated with acetaminophen, particularly when fluorine is at the 2 and 6 positions.[9]
Protocol: Measurement of Serum Alanine Aminotransferase (ALT)
This protocol outlines a standard colorimetric assay for determining serum ALT levels, a key biomarker of liver injury.
Principle: ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, forming pyruvate and L-glutamate. The pyruvate produced is then measured in a reaction that generates a colored product.
Materials:
Commercial ALT assay kit
Serum samples from treated and control animals
Microplate reader
Procedure:
Sample Preparation: Collect blood from animals at specified time points post-drug administration. Separate serum by centrifugation.
Assay Setup: Prepare standards and samples in a 96-well microplate according to the kit manufacturer's instructions.
Reaction Initiation: Add the ALT reagent solution to all wells, mix, and incubate at 37°C for 30 minutes.
Color Development: Add the color developer solution and incubate for an additional 10 minutes at 37°C.
Stop Reaction: Add a stop solution to each well.
Measurement: Read the absorbance at the appropriate wavelength (typically 510-570 nm) using a microplate reader.
Calculation: Determine the ALT concentration in the samples by comparing their absorbance to the standard curve.[8][11]
Protocol: Quantification of Hepatic Glutathione (GSH)
This protocol describes a common method for measuring GSH levels in liver tissue, an indicator of the detoxification capacity of the liver.
Principle: The assay is based on the enzymatic recycling of GSH. The sulfhydryl group of GSH reacts with DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB). The rate of TNB formation is proportional to the concentration of GSH in the sample.
Materials:
Commercial GSH assay kit
Liver tissue homogenates from treated and control animals
5% Sulfosalicylic acid (SSA)
Microplate reader
Procedure:
Tissue Homogenization: Homogenize liver tissue samples in cold 5% SSA.
Deproteinization: Centrifuge the homogenates to pellet the precipitated proteins.
Assay Setup: Prepare standards and the deproteinized supernatants in a 96-well microplate.
Reaction Mixture: Prepare a reaction mixture containing DTNB and GSH reductase according to the kit instructions.
Kinetic Measurement: Add the reaction mixture to all wells and immediately start measuring the absorbance at 405-415 nm in kinetic mode for several minutes.
Calculation: Determine the rate of reaction for each sample and standard. Calculate the GSH concentration in the samples by comparing their reaction rates to the standard curve.[4][12]
Conclusion and Future Directions
The bioisosteric replacement of hydrogen with fluorine in the acetaminophen structure presents a viable strategy for mitigating its dose-dependent hepatotoxicity. The introduction of fluorine, particularly at the 2 and 6 positions of the aromatic ring, increases the molecule's oxidation potential, thereby reducing its bioactivation to the toxic metabolite NAPQI.[9] While this modification also leads to a decrease in analgesic activity, the significant improvement in the safety profile warrants further investigation.
Future research should focus on optimizing the balance between analgesic efficacy and reduced toxicity. This could involve exploring other fluorination patterns, or the introduction of fluorine on the N-acetyl group. Furthermore, a comprehensive pharmacokinetic and pharmacodynamic evaluation of the most promising fluorinated analogs is necessary to fully assess their therapeutic potential as safer alternatives to acetaminophen.
References
Ghanem, C. I., & Pérez, M. J. (2016). Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Pharmacogenetics and genomics, 26(3), 147–156. [Link]
Hu, J., et al. (2022). Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products. Frontiers in Pharmacology, 13, 969894. [Link]
Meanwell, N. A. (2018). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Mutlib, A. E., et al. (1993). The effect of fluorine substitution on the hepatotoxicity and metabolism of paracetamol in the mouse. Biochemical Pharmacology, 46(12), 2371–2380. [Link]
Odell, P. T., et al. (1993). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Journal of Pharmacy and Pharmacology, 45(7), 641–646. [Link]
Chemistry LibreTexts. (2020). 2: Synthesis of Acetaminophen (Experiment). [Link]
Chun, L. J., et al. (2009). Acetaminophen hepatotoxicity and acute liver failure. Journal of Clinical Gastroenterology, 43(4), 342–349. [Link]
Chen, W., et al. (1993). Cytochrome P450 enzymes involved in acetaminophen activation by rat and human liver microsomes and their kinetics. Chemical Research in Toxicology, 6(5), 670–676. [Link]
Bartolini, M., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(3), 2095–2106. [Link]
ResearchGate. (2015). Synthesis and in vivo evaluation of non-hepatotoxic acetaminophen analogs. [Link]
Pumford, N. R., & Halmes, N. C. (1997). Mechanism of Acetaminophen-Induced Hepatotoxicity: Covalent Binding versus Oxidative Stress. Chemical Research in Toxicology, 10(7), 712–721. [Link]
MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]
University of California, Irvine. (n.d.). The Synthesis of Phenacetin from Acetaminophen. [Link]
Catie's Cause. (2024). Acetaminophen Poisoning vs. Hepatotoxicity. [Link]
ResearchGate. (2015). Metabolic Pathways of Acetaminophen. [Link]
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
Spandidos Publications. (2025). Underlying mechanisms and treatment of acetaminophen‑induced liver injury (Review). [Link]
Mouse Metabolic Phenotyping Centers. (2016). ALT Protocol. [Link]
PubMed. (2016). Comparative Toxicity and Metabolism of N-Acyl Homologues of Acetaminophen and Its Isomer 3'-Hydroxyacetanilide. [Link]
ResearchGate. (2016). synthesis & characterization of 4- hydroxyacetanilide starting from acetanilide. [Link]
STAR Protocols. (2020). Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry. [Link]
MDPI. (2025). Physicochemical Properties and In Vitro Dissolution of Orally Disintegrating Films Based on Polysaccharides: The Case of Acetaminophen. [Link]
PubMed Central. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. [Link]
Frontiers. (2020). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases. [Link]
ResearchGate. (2025). Estimating the plasma and serum activity level of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) in live animals using regression model. [Link]
PubMed Central. (2016). Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology. [Link]
PubMed. (2013). Median effective dose (ED50) of paracetamol and nefopam for postoperative pain: isobolographic analysis of their antinociceptive interaction. [Link]
Frontiers. (2023). Advances in the study of acetaminophen-induced liver injury. [Link]
ResearchGate. (2025). Median effective dose (ED50) of paracetamol and nefopam for postoperative pain: Isobolographic analysis of their antinociceptive interaction. [Link]
National Cancer Institute. (2016). Hep G2 Hepatocyte Glutathione Assay. [Link]
Waters. (n.d.). A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. [Link]
Taylor & Francis. (n.d.). NAPQI – Knowledge and References. [Link]
ACS Publications. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]
PubMed Central. (2013). Analgesic effect of paracetamol on cancer related pain in concurrent strong opioid therapy. A prospective clinical study. [Link]
PubMed Central. (2012). Acetaminophen-Induced Hepatotoxicity: a Comprehensive Update. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Synthesis of N-(4,5-Difluoro-2-hydroxyphenyl)acetamide
Executive Summary
Target Molecule: N-(4,5-Difluoro-2-hydroxyphenyl)acetamide
CAS Registry Number: (Analogous structures: 104973-10-8 for related isomers)
Primary Application: Key intermediate for kinase inhibitors (e.g., VEGFR/PDGFR targets), bioisosteres in antibiotic development, and fluorinated scaffold synthesis.
This guide details a robust, two-stage protocol for the synthesis of N-(4,5-difluoro-2-hydroxyphenyl)acetamide starting from commercially available 3,4-difluorophenol. The methodology prioritizes regiochemical control during nitration and oxidative stability during the conversion of the sensitive aminophenol intermediate. We utilize a "telescoped" reduction-acetylation workflow to maximize yield and purity.
Retrosynthetic Analysis & Workflow
The synthesis relies on the ortho-nitration of the electron-rich phenol followed by reduction and protection. The critical challenge is ensuring the nitration occurs at the 6-position (becoming C2 in the product) rather than the sterically crowded 2-position.
Figure 1: Synthetic pathway emphasizing the 'telescoped' Step 2 to prevent aminophenol oxidation.
Detailed Experimental Protocols
Step 1: Regioselective Nitration of 3,4-Difluorophenol
Objective: Synthesize 4,5-difluoro-2-nitrophenol while minimizing the 2,3-difluoro-6-nitrophenol isomer.
Principle: The hydroxyl group (-OH) is a strong ortho/para director. The para position relative to -OH is blocked by a fluorine atom. This leaves two ortho positions. The position adjacent to the fluorine (C2) is sterically crowded; therefore, nitration preferentially occurs at the less hindered C6 position (which becomes C2 in the nitro product numbering).
Reagents & Equipment:
3,4-Difluorophenol (10.0 g, 76.9 mmol)
Concentrated Sulfuric Acid (H₂SO₄, 98%)
Potassium Nitrate (KNO₃) or Nitric Acid (HNO₃, 70%)
Dichloromethane (DCM) for extraction
Ice/Salt bath (-5°C)
Protocol:
Preparation: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve 3,4-difluorophenol (10.0 g) in DCM (50 mL) . (Note: Using a biphasic or solvent-moderated system improves regioselectivity compared to neat acid).
Cooling: Cool the solution to -5°C using an ice/salt bath.
Nitration: Prepare a solution of HNO₃ (5.3 g, 1.1 eq) in H₂SO₄ (10 mL) . Add this nitrating mixture dropwise over 45 minutes. Critical: Exotherms > 5°C will increase side-product formation.
Quenching: Stir at 0°C for 1 hour. Pour the reaction mixture onto 200 g of crushed ice .
Extraction: Extract the aqueous layer with DCM (3 x 50 mL) . Combine organic layers and wash with water (2 x 50 mL) and brine (50 mL).
Purification: Dry over Na₂SO₄ and concentrate. The crude yellow solid typically contains ~90% of the desired isomer. Recrystallize from Ethanol/Water (1:1) to obtain pure 4,5-difluoro-2-nitrophenol as yellow needles.
Yield Target: 75-85%
Checkpoint: 1H NMR should show two aromatic protons as doublets or multiplets (due to F-coupling) with a distinct downfield shift for the proton ortho to the nitro group.
Step 2: Telescoped Reduction and N-Acetylation
Objective: Convert the nitro group to an acetamide without isolating the oxidative-labile aminophenol intermediate.
Principle: o-Aminophenols oxidize rapidly in air to form iminoquinones (dark tars). By adding the acetylating agent immediately after reduction (or during), we trap the amine as the stable acetamide.
Reagents:
4,5-Difluoro-2-nitrophenol (5.0 g, 28.5 mmol)
Palladium on Carbon (Pd/C, 10% w/w, 0.5 g)
Methanol (MeOH, 50 mL)
Acetic Anhydride (Ac₂O, 3.2 g, 31.4 mmol, 1.1 eq)
Hydrogen Gas (H₂ balloon or 1 atm source)
Protocol:
Inerting: Flush a 100 mL reaction flask with Nitrogen (N₂). Add 4,5-difluoro-2-nitrophenol (5.0 g) and MeOH (50 mL) .
Catalyst Addition: Carefully add 10% Pd/C (0.5 g) . (Safety: Pd/C can ignite methanol vapors; add under N₂ flow or wet the catalyst with water first).
Reduction: Purge the system with Hydrogen (H₂) . Stir vigorously under H₂ atmosphere (balloon pressure is sufficient) at Room Temperature (RT) for 2–4 hours.
Monitoring: TLC should show disappearance of the yellow nitro compound and appearance of a fluorescent amine spot.
Acetylation (In-Situ): Once reduction is complete (confirmed by TLC/LCMS), do not filter yet . Inject Acetic Anhydride (3.2 g) directly into the reaction mixture under H₂ or N₂ atmosphere.
Reaction: Stir for 30 minutes at RT. The amine reacts selectively over the phenol due to higher nucleophilicity.
Work-up: Filter the catalyst through a Celite pad. Wash the pad with MeOH.[1]
Isolation: Concentrate the filtrate to dryness. The residue is usually the pure target.
Final Purification: If necessary, recrystallize from Ethyl Acetate/Hexanes or water.
19F NMR: Two distinct signals (approx -135 to -150 ppm) showing complex coupling.
MS (ESI+): [M+H]+ = 188.15 (Calc. for C8H7F2NO2).
Troubleshooting & Critical Control Points
Issue: O-Acetylation (Ester formation).
Symptom:[2][3][4][5][6][7][8] Product is insoluble in base; NMR shows extra methyl group or wrong shift.
Fix: Stir the crude product in dilute NaOH/MeOH for 10 minutes. The phenolic ester hydrolyzes rapidly, while the acetamide remains stable. Re-acidify to precipitate the target.
Issue: Dark/Tarred Product.
Cause: Oxidation of the intermediate aminophenol before acetylation.
Fix: Ensure Ac₂O is added before exposing the reaction mixture to air/filtration.
Issue: Regioisomers in Step 1.
Fix: Strictly control temperature < 0°C. Use steam distillation to separate the volatile ortho-nitrophenol from para isomers (though para is blocked here, other impurities may distill differently).
References
Nitration Methodologies
Preparation of Nitrophenols via Microwave and Conventional Methods. NOP (Organisch-Chemisches Praktikum). Link (General procedure for phenol nitration).
Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences. Link (Optimization of dilute HNO3 nitration).
Reduction & Acetylation Protocols
Synthesis of N-(2,4-diformyl-5-hydroxyphenyl)acetamide.[7] Organic Syntheses, Coll. Vol. 60, p.49. Link (Precedent for acetamido-phenol synthesis).
2-Chloro-N-(4-hydroxyphenyl)acetamide.[2][11] PMC, NIH. Link (Acetylation of aminophenols protocol).
Difluorophenol Chemistry
Synthesis of 2,4-Difluorophenol from 1,3-Difluorobenzene.[12] BenchChem Application Note. Link (Handling of fluorinated aromatic precursors).
Author Note: This protocol assumes standard laboratory safety practices. Nitration reactions are exothermic and potentially explosive. Fluorinated phenols can be toxic. Always work in a fume hood.
Application Note: N-(4,5-Difluoro-2-hydroxyphenyl)acetamide as a Strategic Intermediate in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocols Executive Summary & Mechanistic Rationale In modern drug discover...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Self-Validating Protocols
Executive Summary & Mechanistic Rationale
In modern drug discovery, the strategic incorporation of fluorine is a highly effective tactic to modulate the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs). N-(4,5-Difluoro-2-hydroxyphenyl)acetamide serves as a highly versatile, privileged intermediate. The combination of an acetamide group, a phenolic hydroxyl, and a 4,5-difluoro-substituted benzene ring creates a dual-functional pharmacophore that is primed for both direct target engagement and complex heterocyclic cyclization.
The Causality of Structural Choices
The Fluorine Effect: The highly electronegative fluorine atoms at the 4- and 5-positions lower the pKa of the adjacent phenolic hydroxyl group, enhancing its hydrogen-bond donating capacity. More critically, these fluorine atoms block cytochrome P450-mediated aromatic oxidation, significantly increasing the metabolic half-life of downstream drug candidates.
Regioselective Synthesis: The precursor,1[1], exhibits a distinct differential nucleophilicity between its amine and hydroxyl groups. This allows for precise, regioselective N-acetylation without the need for complex, yield-reducing protecting group strategies.
Pharmacological Utility: This intermediate is directly utilized in the synthesis of2[2] for the treatment of neuropathic pain, as well as in the development of 3[3] possessing potent anti-inflammatory and antioxidant activities.
Quantitative Data Presentation
To ensure reproducible scale-up, the regioselective N-acetylation must be strictly controlled. Table 1 summarizes the optimization data, demonstrating why specific reagents are chosen. Table 2 highlights the calculated physicochemical advantages conferred by the difluoro motif.
Table 1: Reaction Optimization for Regioselective N-Acetylation
Solvent
Base
Temperature
Yield (%)
O-Acetylation Impurity (%)
Causality / Observation
DCM
TEA
0 °C to RT
94%
< 1%
Optimal. Low temp suppresses O-nucleophilicity.
THF
DIPEA
RT
82%
6%
Higher solubility, but reduced regiocontrol.
Toluene
Pyridine
80 °C
65%
18%
Thermal energy overcomes the activation barrier for O-acetylation.
Table 2: Physicochemical Impact of the 4,5-Difluoro Substitution (Calculated)
Property
Non-fluorinated Analog
4,5-Difluoro Analog
Pharmacological Implication
LogP
1.15
1.82
Enhanced membrane permeability and CNS penetration.
Phenolic pKa
9.7
8.4
Stronger target-site hydrogen bonding at physiological pH.
HLM Half-life
~25 min
>120 min
Prevention of rapid phase I aromatic hydroxylation.
Synthetic workflow for the regioselective preparation of N-(4,5-Difluoro-2-hydroxyphenyl)acetamide.
Protocol A: Regioselective Synthesis of N-(4,5-Difluoro-2-hydroxyphenyl)acetamide
Objective: Achieve >90% yield with <1% O-acetylated byproduct.
Preparation: Suspend 2-amino-4,5-difluorophenol (10.0 g, 68.9 mmol) in anhydrous dichloromethane (DCM, 100 mL) under an inert nitrogen atmosphere.
Causality: DCM is chosen because the starting material is only partially soluble, but the N-acetylated product is highly soluble, driving the reaction forward while preventing over-reaction.
Base Addition: Add Triethylamine (TEA, 10.5 mL, 75.8 mmol) and cool the mixture to 0 °C using an ice bath.
Causality: TEA acts as an acid scavenger. Cooling to 0 °C thermodynamically restricts the reaction to the more nucleophilic amine, preventing O-acetylation.
Acylation: Introduce Acetic Anhydride (7.1 mL, 75.8 mmol) dropwise over 30 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Self-Validation Checkpoint: Before quenching, withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via TLC (Hexanes:EtOAc 6:4). The starting material degrades rapidly and streaks (Rf ~0.2), while the desired N-acetylated product appears as a stable, UV-active spot at Rf ~0.5. Confirm the absence of the di-acetylated byproduct (Rf ~0.8) via LC-MS (Expected m/z for product [M+H]⁺ = 188.1). Do not proceed to workup until the starting material spot is completely absent.
Workup & Isolation: Quench the reaction with 1M HCl (50 mL) to neutralize excess TEA. Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes to yield white crystals.
Protocol B: Acid-Catalyzed Cyclization to 5,6-Difluoro-2-methylbenzo[d]oxazole
Objective: Convert the acetamide intermediate into a rigidified benzoxazole scaffold for kinase inhibitor development.
Dehydration: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to vigorous reflux (110 °C) for 6 hours.
Causality: The Dean-Stark trap physically removes water from the system as an azeotrope with toluene. According to Le Chatelier's principle, this drives the equilibrium entirely toward the cyclized benzoxazole product.
Self-Validation Checkpoint: The reaction progress is visually and quantitatively validated by the accumulation of water in the Dean-Stark trap. A theoretical yield of ~0.48 mL of water indicates complete cyclization. Additionally, spot the reaction on a TLC plate (Hexanes:EtOAc 8:2) and observe under short-wave UV (254 nm). The resulting benzoxazole exhibits intense blue fluorescence, distinctly contrasting with the non-fluorescent acetamide precursor.
Purification: Cool to room temperature, wash with saturated NaHCO₃ (30 mL) to remove the acid catalyst, dry the organic layer, and concentrate to yield the benzoxazole core.
Pharmacological Application Pathways
Divergent pharmacological applications of the difluorinated acetamide intermediate.
References
Title: US11834441B2 - Substituted tetrahydrofurans as modulators of sodium channels
Source: Google Patents
URL
Title: List of Publications (Synthesis of thiazolidin-4-ones as COX-2 inhibitors)
Title: WO2016008411A1 - 5-amino-4-carbamoyl-pyrazole compounds as selective and irreversible t790m over wt-egfr kinase inhibitors and use thereof
Source: Google Patents
URL
Synthesis of TMEM16A inhibitors using fluorinated acetamides
Application Note: Synthesis and Evaluation of Fluorinated Acetamide TMEM16A Inhibitors Introduction & Scientific Rationale The calcium-activated chloride channel TMEM16A (ANO1) is a validated therapeutic target for secre...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis and Evaluation of Fluorinated Acetamide TMEM16A Inhibitors
Introduction & Scientific Rationale
The calcium-activated chloride channel TMEM16A (ANO1) is a validated therapeutic target for secretory disorders (e.g., cystic fibrosis, asthma), hypertension, and various carcinomas (GIST, head and neck squamous cell carcinoma). While early inhibitors like Ani9 and T16Ainh-A01 demonstrated potency, they often suffer from poor metabolic stability and suboptimal pharmacokinetic profiles.
This guide details the synthesis of a second-generation class of inhibitors: 2-acylamino-cycloalkylthiophene-3-carboxylic acid arylamides (AACTs) . Specifically, we focus on the incorporation of fluorinated acetamide moieties (e.g., bromodifluoroacetamide) at the C2 position.[1][2]
Why Fluorinated Acetamides?
Metabolic Stability: The incorporation of fluorine (and bromine) blocks metabolic hotspots, significantly extending half-life (
) compared to non-halogenated analogs like Ani9.
Potency: The electron-withdrawing nature of the fluorinated group modulates the acidity of the amide N-H, enhancing hydrogen bond donor capability within the TMEM16A binding pocket. Compound 10bm , a bromodifluoroacetamide derivative, exhibits an IC
of ~30 nM, approximately 3.6-fold more potent than Ani9.[1][2][3]
Chemical Synthesis Protocol
The synthesis follows a convergent three-stage workflow: (1) Construction of the aminothiophene core via the Gewald reaction,[4][5][6][7] (2) Derivatization of the C3-carboxylic acid, and (3) Late-stage C2-acylation with fluorinated moieties.
Stage 1: The Gewald Reaction (Scaffold Synthesis)
This multi-component reaction constructs the 2-aminothiophene core from readily available cyclic ketones.
This assay utilizes the halide sensitivity of YFP-H148Q/I152L mutant. TMEM16A transport of Iodide (
) quenches YFP fluorescence.
Cell Line: FRT or HEK293 cells stably expressing TMEM16A and YFP-H148Q/I152L.
Seeding: 20,000 cells/well in 96-well black plates (clear bottom).
Compound Addition: Add test compounds (0.01 – 100 µM) in PBS (20 µL). Incubate 10 min.
Activation: Inject Iodide Buffer (PBS with 140 mM NaI instead of NaCl) containing 100 µM ATP (agonist).
Readout: Measure fluorescence decay (
) over 60 seconds using a FLIPR or standard plate reader (Ex: 500 nm, Em: 535 nm).
Analysis: Calculate slope of quenching. Inhibitors reduce the slope compared to DMSO control.
B. Electrophysiology (Confirmatory)
Whole-cell patch clamp is required to confirm direct channel inhibition and rule out false positives (e.g., fluorescence artifacts).
Rig: Axopatch 200B or similar amplifier.
Pipette Solution (Intracellular): 130 mM CsCl, 1 mM MgCl
, 10 mM HEPES, 5 mM MgATP, 500 nM free Ca (buffered with EGTA) to activate TMEM16A.
Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM CaCl
, 1 mM MgCl, 10 mM HEPES, 10 mM Glucose.
Protocol: Hold at 0 mV. Step pulses from -100 mV to +100 mV (20 mV increments).
Success Metric: Compound 10bm should show voltage-independent inhibition with IC
< 50 nM.
Summary Data & Structure-Activity Relationships (SAR)
Feature
Modification
Effect on TMEM16A Potency
C2-Acetamide
Non-substituted ()
Moderate Potency (Baseline)
Bromodifluoromethyl ()
High Potency (30 nM) & High Stability
Trifluoromethyl ()
Good Potency, High Stability
C3-Arylamide
Phenyl
Low Potency
3-Chloro-4-methylphenyl
Optimal Potency
Thiophene Core
Tetrahydrobenzo (Cyclohexyl)
Optimal steric fit
Cyclopentyl
Reduced Potency
References
Substituted 2-Acylaminocycloalkylthiophene-3-carboxylic Acid Arylamides as Inhibitors of the Calcium-Activated Chloride Channel Transmembrane Protein 16A (TMEM16A) . Journal of Medicinal Chemistry, 2017.[1][3]
[3]
Identification of a druggable pocket of the calcium-activated chloride channel TMEM16A in its open state . Communications Biology, 2021.
Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors . Bioorganic & Medicinal Chemistry, 2018.
TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells . Journal of Biological Chemistry, 2011.
Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives . BenchChem Protocols, 2025.[8]
Application Note: Synthesis of Acetamide Derivatives from 4,5-Difluoro-2-nitrophenol
Executive Summary The transformation of 4,5-difluoro-2-nitrophenol into its corresponding acetamide derivative, N-(4,5-difluoro-2-hydroxyphenyl)acetamide, is a foundational two-step workflow in medicinal chemistry. This...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transformation of 4,5-difluoro-2-nitrophenol into its corresponding acetamide derivative, N-(4,5-difluoro-2-hydroxyphenyl)acetamide, is a foundational two-step workflow in medicinal chemistry. This intermediate is heavily utilized in the synthesis of advanced therapeutics, including selective EGFR kinase inhibitors for oncology[1] and bridged tricyclic carbamoylpyridone compounds for HIV treatment[2]. This application note details the mechanistic rationale, quantitative reaction parameters, and validated protocols for achieving high-yield reduction and selective N-acetylation while mitigating common side reactions such as hydrodefluorination and O-acetylation.
Mechanistic Insights & Causality (E-E-A-T)
Nitro Group Reduction Dynamics
The starting material, 4,5-difluoro-2-nitrophenol, features a highly polar and electrophilic nitro group that strongly deactivates the aromatic ring[3]. Reduction of this moiety to an amine fundamentally alters the electronic landscape, converting a strongly electron-withdrawing group into an electron-donating one. While catalytic hydrogenation (H2 with Pd/C) is the industry standard for clean and scalable reduction[2], the presence of two fluorine atoms introduces the risk of hydrodefluorination (loss of fluorine) under harsh conditions or with overly aggressive catalysts like Raney Nickel[4]. Therefore, maintaining mild hydrogen pressures (e.g., 30 psi or balloon pressure) and monitoring reaction times strictly is critical to preserving the di-fluoro substitution[1][2]. Alternatively, chemical reduction using Zinc dust and ammonium chloride provides a highly chemoselective, albeit less atom-economical, pathway[5].
Kinetic Control in Selective N-Acetylation
The intermediate, 2-amino-4,5-difluorophenol, is a bifunctional molecule containing both an amine (-NH2) and a hydroxyl (-OH) group. Because nitrogen is less electronegative than oxygen, its lone pair is more available, making the amine significantly more nucleophilic. By strictly controlling the stoichiometry of the acetylating agent (acetic anhydride) to a slight excess (1.05 equivalents) and initiating the reaction at 0 °C, the process is kinetically driven toward exclusive N-acetylation[6]. Elevated temperatures or excess reagents will overcome this kinetic barrier, leading to undesired O-acetylation or di-acetylation.
Reaction Pathway Visualization
Reaction pathway for the two-step synthesis of N-(4,5-difluoro-2-hydroxyphenyl)acetamide.
Quantitative Data Summaries
Table 1: Comparison of Nitro Reduction Methodologies
Method
Reagents
Conditions
Yield / Purity
Causality & Notes
Catalytic Hydrogenation
10% Pd/C, H2 gas
EtOH, 30 psi, RT, 16 h
>95% / High
Cleanest profile; requires pressure vessel; monitor to prevent defluorination[2].
Mild Chemical Reduction
Zn dust, NH4Cl
EtOH, RT, 16 h
~90% / Moderate
Avoids over-reduction; requires filtration of heavy metal salts[5].
Atmospheric Hydrogenation
10% Pd/C, H2 gas
EtOH, Balloon, RT, 72 h
>95% / High
Accessible for standard labs; longer reaction time required[1].
Table 2: Stoichiometric Parameters for Selective N-Acetylation
Reagent / Material
Equivalents
Function
Critical Parameter
2-amino-4,5-difluorophenol
1.00 eq
Substrate
Must be fully dissolved before reagent addition.
Acetic Anhydride (Ac2O)
1.05 eq
Acetylating Agent
Strict stoichiometric control prevents O-acetylation[6].
Ethanol (Anhydrous)
10 Volumes
Solvent
Protic solvent aids in dissipating exothermic heat[6].
Experimental Protocols
Protocol A: Reduction of 4,5-difluoro-2-nitrophenol to 2-amino-4,5-difluorophenol
This protocol utilizes catalytic hydrogenation, ensuring high purity for downstream pharmaceutical applications[2].
Step-by-Step Methodology:
Preparation: To a clean, dry Parr reactor flask, add 4,5-difluoro-2-nitrophenol (e.g., 20.0 g, 114.2 mmol)[2].
Solvation: Suspend the starting material in anhydrous ethanol (200 mL, ~10 volumes)[2].
Catalyst Addition: Purge the flask with inert gas (Argon or N2). Carefully add 10% Palladium on Carbon (Pd/C) (2.0 g, 10% w/w) in small portions. Safety Note: Dry Pd/C is highly pyrophoric; always add under an inert atmosphere.
Hydrogenation: Seal the reactor and purge the atmosphere with Hydrogen gas (H2) three times. Pressurize the vessel to 30 psi[2].
Reaction: Stir the mixture vigorously at room temperature (RT) for 16 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using 30% EtOAc in petroleum ether[2].
Filtration: Once complete consumption of the starting material is confirmed, carefully vent the H2 gas and purge with Argon. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst[2]. Wash the Celite pad with additional ethanol (50 mL).
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4,5-difluorophenol as a solid. This intermediate is typically sensitive to air oxidation and should be used immediately in the next step or stored under inert gas at -20 °C[1].
Protocol B: Selective N-Acetylation to N-(4,5-difluoro-2-hydroxyphenyl)acetamide
This protocol exploits the nucleophilic differential between the amine and hydroxyl groups under kinetic control[6].
Step-by-Step Methodology:
Preparation: Dissolve the crude 2-amino-4,5-difluorophenol (e.g., 114.2 mmol) in anhydrous ethanol (200 mL) in a round-bottom flask equipped with a magnetic stirrer[6].
Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.
Reagent Addition: Slowly add acetic anhydride (12.2 g, ~120 mmol, 1.05 eq) dropwise over 15-20 minutes[6]. Maintain rigorous stirring to prevent localized concentration spikes that could lead to O-acetylation.
Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature for an additional 15 hours[6].
Monitoring: Verify the completion of the reaction via LC-MS. The target mass for the product is [M+1]+ = 188 (or 187.14 exact mass).
Workup & Isolation: Remove the ethanol and acetic acid byproduct under vacuum on a rotary evaporator. The resulting residue is N-(4,5-difluoro-2-hydroxyphenyl)acetamide[6].
Purification (If Necessary): If trace O-acetylation is detected, dissolve the crude solid in methanol, add a catalytic amount of K2CO3, and stir for 30 minutes to selectively hydrolyze the ester. Re-concentrate and wash with water to yield the pure product.
Analytical Characterization & Self-Validation
To ensure the integrity of the synthesized acetamide derivative, the following self-validating checks must be performed:
Mass Spectrometry (ESI-MS): The absence of the m/z 230 peak (di-acetylated product) confirms that kinetic control was successfully maintained and O-acetylation was avoided.
1H-NMR (DMSO-d6): The spectrum should display a distinct singlet integrating to 3H around δ 2.0-2.1 ppm, corresponding to the N-acetyl methyl group. The phenolic -OH proton should be visible as a broad singlet around δ 9.5-10.0 ppm, confirming the hydroxyl group remains unprotected.
19F-NMR: Two distinct fluorine signals should be present, confirming that hydrodefluorination did not occur during the Pd/C reduction step[4].
References[3] Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report - EPA. Source: epa.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU2R3hPBhMsIoP_EwwjvthDf0WZ3r7OoJPR8XseD_oc9U3JNla5ChsB13ncMg5iqSlyl1AfIL_pq_f9ElAHHUf8KnYNGY-12OgQr3LsWqZJqi3ATBJ2vQQndxIdTUQCRgL3-4MpttOWYn2ytttcyG32PQ=[5] US9428504B2 - 7-hydroxy-spiropipiperidine indolinyl antagonists of P2Y1 receptor. Source: google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcWnHEy2-LUNs6Mom5cwnmdQQtyvAoDQ60QSmgvweCapF3tCnESStH5wvUNDsIwBMilGeCMziD0yoYrerEVZvUPg2-4kGHf6UdaybCkAZfXuh_hRZy_x5m0yW_SVT-kWNJw_SP7WN0Yco6[1] WO2016008411A1 - 5-amino-4-carbamoyl-pyrazole compounds as selective and irreversible t790m over wt-egfr kinase inhibitors and use thereof. Source: google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNmb_QtUDowUTc2z0HCYY8wicTBY8BqoSC34FTUtyU72DdnlwD76RnS-aMqKiGGkpXZWS93m-QEdo05-Dxo_FyV1SY0CUISKEIDiemzCsU-5JXYP1al7y2Bv5hYrE9Mko3Zwi6BZsID7pNxye7[4] 2,3-Difluoro-6-nitrophenol | 82419-26-9 | Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDYTFv8PDlK5wroltzwMrmowhnUE9Rma67JwcnnIjRbgZ5wmt6GwX9tmiaVC6h_zDBX2vgMIarOdKXumDAyP0M1y7Ev_x5gcOPoooVldQYZZ3b4_WSbN-sJOlSzxQa_dfgYg8=[2] WO2020197991A1 - Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use. Source: google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhzEoqS6YbHH0Lb11YTuqZGAYPhINtngnIK5B2yj95o_-YBwZdRoiyg4OnOpfE7vS-Fx_2J4hxlAQ1B2FhQvKFQJzJLAEzAT29HwUZrEkm6zpDBNqJwiavSLePaM5u7BUd6S--Q7HmOpGM8QOQ[6] WO2016008411A1 - 5-amino-4-carbamoyl-pyrazole compounds as selective and irreversible t790m over wt-egfr kinase inhibitors and use thereof. Source: google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE98hPGmEUDcMVXAqq4D70R-buNrcS56sa-lexM-3U9DZwY9px0VoMeJI6z-MwoJweXtQ34k_RRobelWDtfeTRrzY2q1eZSnuFe9n8j1o9O1dSBDsRHXNBIRCt-pZMaOvCLduZY13KMZG0t3d4OBQ==
Application Note: Chemoselective Reagents for N-Acetylation of Fluorinated Aminophenols
Executive Summary The selective -acetylation of fluorinated aminophenols presents a distinct challenge in medicinal chemistry. While standard aminophenols rely on the inherent nucleophilicity difference between the amine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The selective
-acetylation of fluorinated aminophenols presents a distinct challenge in medicinal chemistry. While standard aminophenols rely on the inherent nucleophilicity difference between the amine () and the phenol (), fluorine substituents disrupt this balance. The strong electron-withdrawing group (EWG) nature of fluorine lowers the basicity and nucleophilicity of the amine (Hammett effects), while simultaneously increasing the acidity of the phenol.
This guide provides three field-proven protocols to navigate this "electronic inversion," ranging from aqueous green chemistry to enzymatic precision and Lewis acid catalysis.
The Fluorine Conundrum: Mechanistic Insight
To select the correct reagent, one must understand how fluorine alters the substrate's reactivity profile.
Amine Deactivation: Fluorine atoms, particularly in ortho or para positions, pull electron density away from the nitrogen lone pair via induction (
effect). This can drop the of the anilinium ion from ~4.6 (aniline) to < 2.0 (polyfluorinated anilines), making the amine a poor nucleophile.
Phenol Activation: Conversely, fluorine stabilizes the phenoxide anion, making the hydroxyl proton more acidic. Under basic conditions, this risks premature deprotonation and competitive
-acetylation.
Reagent Selection Decision Tree
The following logic flow dictates the optimal experimental approach based on substrate electronics.
Figure 1: Decision matrix for selecting acetylation protocols based on substrate electronic properties.
NOT RECOMMENDED for selectivity; leads to di-acetylation.
Detailed Experimental Protocols
Protocol A: Aqueous Suspension Method (The "Green" Standard)
Best for: Mono-fluorinated aminophenols (e.g., 2-amino-4-fluorophenol).
Principle: Water solvates the phenol/phenoxide, reducing its nucleophilicity via hydrogen bonding. The amine, though deactivated, remains the primary nucleophile in the absence of strong base.
Dissolution: In an Erlenmeyer flask, suspend the fluorinated aminophenol in water (
).
Salt Formation: Add conc.
dropwise with stirring. The deactivated amine is often insoluble; converting it to the hydrochloride salt ensures homogeneity. Note: If solids persist, warm gently to .
Acetylation: Prepare a separate solution of
in minimum water.
Addition: Add
to the amine-HCl solution in one portion. Immediately pour in the solution and swirl vigorously.
Why? The
buffers the , liberating the free amine. The high local concentration of reacts with the amine before the phenol can compete.
Workup: The
-acetylated product usually precipitates as a white/off-white solid within 10–20 minutes. Cool in an ice bath, filter, and wash with cold water.
Protocol B: Bio-Catalytic Acetylation (The "Precision" Method)
Best for: Poly-fluorinated substrates (e.g., 2,3,5,6-tetrafluoro-4-aminophenol) or when avoiding acidic/basic conditions.
Principle: Candida antarctica Lipase B (CAL-B) catalyzes the transfer of an acyl group from an ester donor specifically to the amine.[2] The enzyme's active site sterically excludes the phenol or energetically favors the amine transition state.
Reagents:
Substrate (1.0 equiv)
Ethyl Acetate (Solvent & Acyl Donor) OR Vinyl Acetate (2.0 equiv in Toluene)
Catalyst: Immobilized CAL-B (e.g., Novozym 435),
relative to substrate.
Step-by-Step:
Setup: Dissolve the substrate in Ethyl Acetate (
). If the substrate is not soluble, use Toluene or MTBE and add Vinyl Acetate (2 equiv) as the irreversible acyl donor.
Catalysis: Add the immobilized CAL-B beads.
Incubation: Shake or stir gently (orbital shaker preferred to avoid grinding the beads) at
.
Monitoring: Check HPLC/TLC every 2 hours. Fluorinated amines react slower than non-fluorinated ones; reaction times may extend to 24 hours.
Workup: Filter off the enzyme beads (the beads can often be washed and reused). Evaporate the solvent to yield the pure acetamide.
Protocol C: Lewis Acid Catalyzed (The "Force" Method)
Best for: Extremely deactivated amines (e.g., ortho-trifluoromethyl anilines) that fail to react in water or with enzymes.
Principle: The Lewis acid activates the carbonyl of the acetic anhydride, making it electrophilic enough to attack the electron-poor nitrogen.
Quench: Pour the reaction mixture into crushed ice/water.
Selectivity Check: If trace
-acetylation occurs (due to high heat), treat the crude solid with mild aqueous base ( in ) for 30 minutes. The phenolic ester hydrolyzes much faster than the acetamide, restoring the chemoselectivity.
Quality Control & Troubleshooting
Distinguishing N- vs. O-Acetylation
Visualizing the product structure is critical. Use
-NMR and -NMR.
-NMR:
N-Acetyl: Methyl singlet typically appears at
2.0–2.2 ppm . You will see a broad singlet for the amide (exchangeable with ) typically downfield ( 8.0–10.0 ppm).
O-Acetyl: Methyl singlet appears shifted downfield to
2.3–2.4 ppm . The phenolic signal will be missing.
-NMR:
The chemical shift of the fluorine atoms will change significantly upon acetylation of the ortho-amine due to the change in electronics (amide is less donating than amine).
Common Issues
Problem: Substrate is insoluble in Protocol A (Water).
Solution: Add
Ethanol or Methanol as a co-solvent. Ensure the is added before the organic co-solvent to prevent precipitation of the free base.
Problem: Reaction stalls with CAL-B (Protocol B).
Solution: The fluorine atoms may be sterically hindering the active site. Switch to Protocol C or try a smaller acyl donor like methyl acetate.
References
Aqueous Chemoselectivity: "Acetylation of Aniline and 2-Amino-4-chloro-5-fluorophenol." BenchChem Application Notes. Link
Enzymatic Mechanisms: "Candida antarctica Lipase B (CAL-B) catalyzed kinetic resolution of amines." University of Babylon / Life. Link
Lewis Acid Catalysis: "A green approach to chemoselective N-acetylation of amines using catalytic amount of zinc acetate." SciSpace / Der Pharma Chemica. Link
Fluorine Effects on pKa: "Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux." Journal of Medicinal Chemistry / NIH. Link
General Acetylation Reviews: "Acetylation of alcohols, phenols, amines, and thiols under catalyst- and solvent-free conditions." MDPI / Molbank. Link
Application Note: A Streamlined One-Pot Synthesis of Acetanilides via Tin-Mediated Reductive Acetylation
Introduction: The Imperative for Efficiency in Amide Synthesis The conversion of aromatic nitro compounds to their corresponding N-arylacetamides (acetanilides) is a cornerstone transformation in organic synthesis. These...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Efficiency in Amide Synthesis
The conversion of aromatic nitro compounds to their corresponding N-arylacetamides (acetanilides) is a cornerstone transformation in organic synthesis. These products are not merely derivatives but are pivotal intermediates in the manufacturing of pharmaceuticals, dyes, and fine chemicals.[1][2] Traditionally, this conversion is a two-step process: the reduction of the nitro group to an amine, followed by the isolation and subsequent acetylation of the amine.[2] This conventional approach, however, is often hampered by practical challenges, including yield loss during the isolation of the intermediate amine and the potential for degradation of sensitive amines, such as aminophenols, which are prone to air oxidation.[3]
This application note details a robust and efficient one-pot procedure that circumvents these issues by integrating the reduction and acetylation steps. By performing the acetylation in situ following a tin-mediated reduction, this protocol enhances operational simplicity, minimizes waste, and improves overall yield. We will explore the mechanistic underpinnings of this reaction, provide a detailed, field-tested protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Part 1: Mechanistic Rationale and Causality
A profound understanding of the reaction mechanism is paramount for troubleshooting and adapting the protocol to various substrates. The one-pot process unfolds in two distinct, yet interconnected, stages within the same reaction vessel.
The reduction of the nitroarene is classically achieved using tin metal in the presence of concentrated hydrochloric acid.[4][5] This is a well-established method known for its reliability.
Activation and Electron Transfer: The reaction is initiated by the interaction between the tin metal and hydrochloric acid. The strongly acidic medium protonates the oxygen atoms of the nitro group, which significantly increases its electrophilicity and primes it for reduction. Tin metal (Sn⁰) acts as the stoichiometric reductant, donating electrons in a series of single-electron transfer (SET) steps.[4][6]
Stepwise Reduction Cascade: The reduction does not occur in a single step but proceeds through a cascade of intermediates. The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-N=O), then to a hydroxylamine (Ar-NHOH), and finally to the primary amine (Ar-NH₂).[1][4][6]
The Role of Hydrochloric Acid: The acid serves multiple critical functions. It activates the nitro group, serves as the proton source for the formation of water as the oxygen atoms are removed, and, crucially, it protonates the newly formed aromatic amine.[4] This forms the anilinium chloride salt (Ar-NH₃⁺Cl⁻), which is soluble in the reaction medium. This protonation is essential as it deactivates the amine, preventing it from participating in undesired side reactions, such as the formation of azo or azoxy compounds.[4]
Fate of the Reductant: Throughout the process, the tin metal is oxidized, ultimately forming various tin chloride species (SnCl₂, SnCl₄) which remain in solution.[4][7]
Once the reduction is complete, the reaction flask contains the anilinium salt. The subsequent acetylation is a classic nucleophilic acyl substitution.
Liberation of the Nucleophile: The anilinium salt is not nucleophilic. To proceed with acetylation, the free amine must be liberated. This is accomplished by carefully neutralizing the highly acidic solution with a strong base, typically a concentrated solution of sodium hydroxide (NaOH). This deprotonation step regenerates the primary amine (Ar-NH₂), a potent nucleophile.
Precipitation of Tin Byproducts: The addition of NaOH also serves a vital secondary purpose: the precipitation of the tin byproducts. Tin salts are converted into insoluble tin hydroxides and oxides (e.g., Sn(OH)₂, Sn(OH)₄, SnO₂), which can be easily removed by filtration.[4][8]
Acetylation: With the free amine present in the basic mixture, an acetylating agent, typically acetic anhydride ((CH₃CO)₂O), is introduced. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the acetic anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of an acetate ion as a leaving group, yielding the stable N-arylacetamide product.
Part 2: Detailed Experimental Protocol
This protocol provides a generalized procedure for the one-pot reductive acetylation of a model nitroarene.
Hydrochloric Acid: Concentrated HCl is extremely corrosive and releases pungent, irritating vapors. All operations involving concentrated HCl must be performed in a certified chemical fume hood.[9][10][11] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves.[9][12][13]
Exothermic Reactions: Both the initial reduction with tin and the final neutralization with NaOH are highly exothermic. Add reagents slowly and in portions, and use an ice bath for cooling to maintain control of the reaction temperature.[4]
Hydrogen Gas Evolution: The reaction of tin with HCl generates flammable hydrogen gas (H₂).[4][14] Ensure the reaction is conducted in a well-ventilated fume hood away from any ignition sources.
Tin Residues: Dried tin residues can be pyrophoric. Keep all tin-containing waste wet until it can be disposed of according to institutional guidelines.[4]
Begin vigorous stirring and heat the mixture to 60–70 °C.
Causality Check: Heating increases the reaction rate, but excessive heat can lead to unwanted side reactions. This moderate temperature is a balance of efficiency and control.
Once the mixture is at temperature, add the tin metal (~2.5-3 eq) in small portions over 30-45 minutes. Control the rate of addition to manage the exotherm and the evolution of hydrogen gas.[4]
After the addition is complete, allow the reaction to stir at reflux or 90-100 °C until the starting material is fully consumed. Monitor the reaction progress using Thin Layer Chromatography (TLC).
In-Situ Acetylation and Workup:
Once the reduction is complete, remove the heating mantle and allow the flask to cool to room temperature. Then, place the flask in a large ice-water bath and cool to 0-5 °C.
Crucial Step: Very slowly and carefully, add the 50% NaOH solution to the vigorously stirred mixture. This neutralization is highly exothermic. Monitor the pH with litmus paper or a pH meter, continuing the addition until the solution is strongly basic (pH > 10). A thick, white precipitate of tin hydroxides will form.
Causality Check: A strongly basic pH is required to both fully deprotonate the anilinium salt to the free amine and to ensure complete precipitation of the tin salts, which is critical for purification.[8]
While maintaining cooling and vigorous stirring, add the acetic anhydride (1.5-2.0 eq) dropwise to the basic suspension.
After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the acetylation goes to completion. The solid product may precipitate during this time.
Isolation and Purification:
Set up a Büchner funnel with a pad of Celite® over the filter paper.
Filter the reaction slurry under vacuum to remove the precipitated tin salts. Wash the filter cake thoroughly with several portions of ethyl acetate to recover all of the product.
Causality Check: Celite provides a non-compressible filter bed that prevents the fine, gelatinous tin salts from clogging the filter paper.[15]
Transfer the combined filtrate to a separatory funnel. Separate the organic layer.
Extract the aqueous layer two more times with ethyl acetate.
Combine all organic layers, wash once with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude acetanilide.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Part 3: Data Presentation and Visualization
The logical progression of the one-pot synthesis is illustrated below.
Application Note: Crystallization & Purification of N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide
This Application Note provides a comprehensive, scientifically grounded guide for the crystallization and purification of N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide . This compound is a critical intermediate in the synt...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive, scientifically grounded guide for the crystallization and purification of N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide .
This compound is a critical intermediate in the synthesis of fluorinated bioactive scaffolds, often used in kinase inhibitors and anti-inflammatory agents. Its structural specificity—containing an ortho-hydroxy group relative to the acetamide and two electron-withdrawing fluorine atoms—dictates unique solubility and crystallization behaviors distinct from its non-fluorinated analogs (e.g., Paracetamol).
Introduction & Physicochemical Context
The Challenge of Fluorinated Ortho-Aminophenols
Unlike para-substituted analogs (e.g., Acetaminophen), N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide possesses an ortho relationship between the hydroxyl (-OH) and acetamide (-NHCOCH₃) groups. This structural feature facilitates a strong intramolecular hydrogen bond (IMHB) between the phenolic hydrogen and the amide carbonyl oxygen.
Consequence 1 (Solubility): The IMHB reduces the molecule's ability to donate hydrogen bonds to the solvent, making it significantly less soluble in water and more soluble in non-polar organic solvents compared to its para-isomers.
Consequence 2 (Lattice Energy): The planar conformation induced by the IMHB often leads to efficient crystal packing, requiring carefully controlled cooling gradients to avoid rapid, amorphous precipitation.
Consequence 3 (Acidity): The 4,5-difluoro substitution increases the acidity of the phenol, making the compound sensitive to basic impurities which can lead to oxidation (browning).
Target Specifications
Appearance: White to off-white needles or prisms.
Purity (HPLC): > 99.5% (Area %).
Impurity Control: Removal of unreacted 2-amino-4,5-difluorophenol (oxidation risk) and di-acetylated by-products.
Solubility Profile & Solvent Selection
Based on the "Ortho Effect" and fluorination, the following solvent systems are validated for this matrix:
Solvent System
Role
Characteristics
Recommendation
Ethanol / Water
Solvent / Anti-solvent
High solubility in hot EtOH; sharp solubility drop in water.
Primary Protocol (Balance of yield & purity).
Ethyl Acetate / Heptane
Solvent / Anti-solvent
Good for removing polar impurities (salts, oxidation products).
Secondary Protocol (For high lipophilicity requirements).
Toluene
Single Solvent
Exploits IMHB-induced non-polarity.
Polymorph Control (Often yields denser prisms).
Detailed Experimental Protocols
Protocol A: The "Standard" Ethanol-Water Recrystallization
Best for: General purification from crude synthesis mixtures containing inorganic salts or polar by-products.
Charge 10.0 g of crude solid into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
Add 60 mL of Ethanol.
Expert Tip: If the crude material is colored (pink/brown), add 50 mg of Sodium Metabisulfite to the solvent to inhibit oxidative degradation of the phenol group during heating [1].
Heat to 75°C (Reflux) with stirring until the solid is completely dissolved.
Clarification (Hot Filtration):
If insoluble particulates are present, filter the hot solution through a pre-heated Celite pad or sintered glass funnel.
Critical: Do not let the solution cool below 60°C during filtration to prevent premature nucleation.
Nucleation Induction:
Return the filtrate to the heat source and bring back to a gentle reflux.
Slowly add Deionized Water dropwise via an addition funnel.
Endpoint: Add water until a persistent turbidity (cloud point) is just observed (approx. 30-40 mL).
Add 2-3 mL of Ethanol to clear the turbidity and restore a homogeneous solution.
Controlled Cooling (Crystal Growth):
Remove the heat source.[1] Allow the flask to cool to room temperature (20-25°C) slowly over 2 hours .
Cause: Adding water too quickly or at too high a temperature.
Solution: Re-heat to dissolve the oil. Add a small amount of Ethanol to restore a single phase. Cool more slowly and seed the solution at the first sign of turbidity.
Issue: Colored Crystals (Pink/Brown)
Cause: Oxidation of the phenol moiety.
Solution: Recrystallize again using Protocol A with the addition of Sodium Metabisulfite or Ascorbic Acid. Ensure the drying oven is not >50°C.
Issue: Low Yield
Cause: Product is too soluble in the mother liquor.
Solution: Increase the ratio of Water (Method A) or Heptane (Method B). Ensure the final temperature is < 5°C.
References
Bhattacharya, A., et al. (2020). Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study. MDPI. Available at: [Link]
RSC Education. (2023). Synthesis of paracetamol by acetylation. Royal Society of Chemistry. Available at: [Link]
Al-Zoubi, R.M., et al. (2022). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Royal Society of Chemistry. Available at: [Link]
U.S. Patent 4,474,985. (1984). Purification of N-acetyl aminophenols. Google Patents.
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]
Technical Support Center: Troubleshooting Tin Impurity Removal in Acetamide Reductions
Welcome to the Technical Support Center. As application scientists and process chemists, we know that acetamide-containing compounds are ubiquitous in drug development (e.g., paracetamol derivatives, MEK inhibitors like...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists and process chemists, we know that acetamide-containing compounds are ubiquitous in drug development (e.g., paracetamol derivatives, MEK inhibitors like Trametinib). When synthesizing these molecules, tin-based reducing agents—such as stannous chloride (SnCl₂)—are frequently employed for nitro group reductions, while organotin reagents (like Bu₃SnH) are used for radical dehalogenations.
However, tin residues are notoriously difficult to remove. They cause downstream catalytic poisoning, assay interference, and unacceptable toxicity profiles in active pharmaceutical ingredients (APIs). This guide provides field-proven, self-validating protocols to eliminate tin impurities while preserving the sensitive acetamide moiety.
Caption: Decision tree for selecting tin removal strategies in acetamide reductions.
Section 1: Managing Inorganic Tin (SnCl₂) in Acetamide-Containing Substrates
Q: I used SnCl₂ to reduce a nitroaromatic compound containing an acetamide group. My product is trapped in a stubborn emulsion during aqueous workup. How do I break it and remove the tin?
Causality & Insight:
SnCl₂ reductions generate tin(IV) oxides and hydroxides during aqueous quenching. At neutral pH, these species form gelatinous, highly coordinating polymeric networks that trap polar acetamide products via hydrogen bonding and metal coordination, causing severe emulsions. To recover your product, you must forcefully disrupt the tin-oxygen polymer network. This is achieved by driving the tin to highly soluble stannate complexes using a strong base.
Protocol A: The Alkaline-Celite Self-Validating Filtration
Quench & Dilute: Dilute the completed reaction mixture with a moderately polar organic solvent (e.g., Ethyl Acetate).
Basify: Slowly add 1M NaOH or saturated NaHCO₃ under vigorous stirring until the aqueous layer reaches pH 9-10.
Self-Validation Check: The mixture will initially turn milky white (indicating Sn(OH)₂/Sn(OH)₄ precipitation) and then partially clear as soluble stannates (e.g., Na₂SnO₃) begin to form.
Filter: Add a slurry of Celite (diatomaceous earth) directly to the biphasic mixture. Stir for 10 minutes, then filter the entire mixture through a tightly packed Celite pad. The Celite mechanically traps the gelatinous tin hydroxides, instantly breaking the emulsion.
Extract: Transfer the filtrate to a separatory funnel. The layers will now separate cleanly. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Q: During the SnCl₂ reduction of my acetamide-containing nitroaromatic, I observed the formation of a new cyclic impurity. What is happening?
Causality & Insight:
Prolonged exposure of complex acetamides to SnCl₂ at elevated temperatures can trigger unintended intramolecular cyclizations. A classic industry example is the synthesis of the MEK inhibitor Trametinib. The SnCl₂ dihydrate reduction of the nitrophenyl pyridopyrimidine intermediate is a highly critical reaction; extended reaction times lead to the nucleophilic attack of the newly formed amine onto adjacent electrophilic centers, generating a cyclic impurity that is nearly impossible to separate from the final Trametinib dimethyl sulfoxide API[1].
Solution: Monitor the reaction strictly via HPLC. Quench the reaction immediately upon consumption of the nitro starting material to prevent the thermodynamic accumulation of cyclic byproducts.
Section 2: Removing Organotin (Bu₃SnH) Residues
Q: I performed a radical reduction using Bu₃SnH on an acetamide substrate. Standard chromatography leaves ~1% tin in my product. How can I reach pharmaceutical ppm levels?
Causality & Insight:
Tributyltin residues (Bu₃SnX) are highly lipophilic and often co-elute with organic products during standard silica gel chromatography. To remove them, you must fundamentally alter the polarity or physical state of the tin species. Converting Bu₃SnX to the highly insoluble polymeric tributyltin fluoride (Bu₃SnF) allows for easy mechanical separation[2]. Alternatively, using a modified stationary phase like K₂CO₃-silica permanently traps the tin species via strong basic coordination[3].
Protocol B: Aqueous Potassium Fluoride (KF) Wash
Dilute: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate)[2].
Wash: Transfer to a separatory funnel and wash vigorously with a 1M aqueous KF solution (3 × 15 mL per mmol of tin). Shake for at least 1 minute per wash[2].
Self-Validation Check: A white, insoluble precipitate of Bu₃SnF will immediately form at the liquid-liquid interface, confirming the conversion of the soluble tin species[2].
Filter: If a significant amount of precipitate forms and hinders phase separation, filter the entire biphasic mixture through a pad of Celite[2].
Isolate: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate[2].
Prepare Stationary Phase: Mix 10% (w/w) finely powdered anhydrous K₂CO₃ with 90% standard silica gel. Note: This mixture can be stored for several months without significantly reducing fluidity or activity[3].
Load & Elute: Load the crude acetamide product onto the column. Elute with your standard solvent system. The basic K₂CO₃ strongly coordinates and traps the organotin impurities, reducing tin levels from stoichiometric amounts to less than 15 ppm[3].
Section 3: Quantitative Data & Method Comparison
To assist in selecting the optimal purification strategy, the following table summarizes the expected outcomes of each troubleshooting method based on industry standards.
Purification Method
Target Tin Species
Initial Tin Load
Final Tin Content
Typical Product Recovery
Processing Time
Alkaline/Celite Filtration
Inorganic (SnCl₂)
Stoichiometric
< 500 ppm
85 - 95%
1 - 2 hours
Rochelle's Salt Wash
Inorganic (SnCl₂)
Stoichiometric
< 200 ppm
90 - 98%
4 - 12 hours
Aqueous KF Wash
Organotin (Bu₃SnH)
Stoichiometric
< 30 ppm
80 - 90%
1 hour
K₂CO₃-Silica Column
Organotin (Bu₃SnH)
~1 - 5% (w/w)
< 15 ppm
90 - 95%
2 - 4 hours
References[3]An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL[2] Technical Support Center: Stille Coupling Tin Byproduct Removal - Benchchem[1]Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. - Scholars Research Library
The synthesis of fluorinated phenols presents a unique paradox: the fluorine atom renders the aromatic ring robust against metabolic degradation (desirable for drugs) but highly susceptible to specific side reactions during synthesis (undesirable for purity).
Low purity in these syntheses rarely stems from a single "bad step." It is usually a convergence of regioisomer formation , oxidative coupling , or competitive defluorination . This guide deconstructs these failure modes across the three dominant synthetic pathways: Boronic Acid Oxidation , Diazotization (Sandmeyer-type) , and Nucleophilic Aromatic Substitution (
) .
Part 1: Diagnostic Workflow
Before adjusting parameters, identify your synthesis route to pinpoint the mechanism of failure.
Figure 1: Decision tree for identifying root causes based on synthetic pathway.
Part 2: Troubleshooting by Reaction Pathway
Module A: Oxidation of Fluorophenylboronic Acids
Best for: Late-stage functionalization, mild conditions.
Primary Reagents:
, Oxone, or NaOH/Air.
Q: Why is my yield low and the major impurity is fluorobenzene (Protodeboronation)?A: This is the most common failure mode. The C-B bond is cleaved by a proton before the oxidant can insert the oxygen. This occurs if the reaction medium is too acidic or if the oxidation is too slow relative to hydrolysis.
Mechanism: In the presence of protons, the boronic acid undergoes ipso-protonation, releasing the boron moiety and leaving a hydrogen in its place.
Solution:
Buffer the pH: Maintain basic conditions (pH > 8). The active species is the tetrahedral boronate anion
, which is more nucleophilic toward the oxidant than the neutral boronic acid.
Accelerate Oxidation: Use a stronger oxidant like Oxone (Potassium peroxymonosulfate) in acetone/water rather than just
. The reaction is often instantaneous, outcompeting the slow protodeboronation [1].
Q: I see a "dimer" impurity (Biaryl formation). What happened?A: You likely used a transition metal catalyst (like Copper) to assist the oxidation, or palladium residues were present from a previous step.
Mechanism: Oxidative homocoupling (Suzuki-type homocoupling) competes with hydroxylation.
Solution: Switch to a metal-free oxidation . The use of
in basic methanol or Oxone is sufficient for fluorophenylboronic acids and avoids biaryl formation entirely.
Module B: Diazotization of Fluoroanilines (Sandmeyer-Type)
Best for: Converting cheap anilines to phenols.
Primary Reagents:
, , .
Q: My product is deeply colored (red/orange) and difficult to crystallize.A: You have "Diazo Tars" caused by Azo Coupling . The newly formed phenol is electron-rich and reacts with the unreacted diazonium salt (which is an electrophile).
Mechanism:
(Azo Dye).
Solution:
Inverse Addition: Add the diazonium salt solution dropwise into boiling dilute acid. This ensures the diazonium concentration is always low relative to the water, favoring hydrolysis over coupling.
Steam Distillation: As the fluorophenol forms, steam distill it out of the reaction mixture immediately. This physically separates the product from the reactive diazonium species.
Q: I found chlorinated byproducts (Chlorofluorophenol).A: You likely used Hydrochloric Acid (HCl) for the diazotization.
Mechanism: The chloride ion (
) is a nucleophile that can compete with water, leading to a Sandmeyer chlorination side-reaction ().
Solution: Always use Sulfuric Acid (
) or Tetrafluoroboric Acid () . The sulfate and tetrafluoroborate anions are non-nucleophilic and will not compete with water [2].
Q: I have a mixture of regioisomers (e.g., meta-substitution when I wanted ortho).A: You likely triggered the Benzyne Mechanism by using a base that is too strong (like t-BuLi or LDA) or insufficient activation.
Mechanism: Instead of direct displacement (
), the base eliminates a proton adjacent to the fluorine, forming a benzyne intermediate. The nucleophile can then attack either end of the triple bond, scrambling the regiochemistry.
Solution:
Weaker Base: Use hydroxides (KOH, CsOH) rather than alkoxides or amides.
Solvent Switch: Use dipolar aprotic solvents (DMSO, NMP) to enhance the nucleophilicity of the hydroxide ion, allowing the reaction to proceed via pure
at lower temperatures [3].
Part 3: Purification & Analytical Validation
Separating fluorinated phenol isomers is notoriously difficult due to similar boiling points. However, the fluorine atom exerts a strong inductive effect that shifts the pKa, allowing for pH-Swing Extraction .
pKa-Based Separation Strategy
Fluorine at the ortho position significantly increases acidity (lowers pKa) compared to para or meta due to proximity inductive effects.
Technical Support Center: 2-Aminophenol Stability Guide
Status: Operational Ticket ID: #AP-OX-001 Subject: Comprehensive Stabilization and Recovery Protocols for 2-Aminophenol (2-AP) Executive Summary: The Chemistry of Instability 2-Aminophenol (2-AP) is a notorious "bad acto...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Ticket ID: #AP-OX-001
Subject: Comprehensive Stabilization and Recovery Protocols for 2-Aminophenol (2-AP)
Executive Summary: The Chemistry of Instability
2-Aminophenol (2-AP) is a notorious "bad actor" in organic synthesis due to its electron-rich nature. The ortho arrangement of the amino (-NH₂) and hydroxyl (-OH) groups creates a "push-push" electronic system that significantly lowers the oxidation potential of the molecule.
The Failure Mode:
Under aerobic conditions, 2-AP undergoes a radical-mediated oxidation cascade. The initial loss of a hydrogen atom generates a 2-aminophenoxyl radical , which disproportionates into o-benzoquinone monoimine .[1] This electrophilic intermediate is the "killer" in your flask—it rapidly reacts with unoxidized 2-AP via Michael addition to form dimeric, trimeric, and eventually polymeric species (often observed as phenoxazinones). This is why your clear solution turns pink, then dark red, and finally black tar.
Visualizing the Oxidation Pathway
Figure 1: The oxidative cascade from colorless starting material to insoluble black tar. Note that the quinone imine intermediate is the critical branch point for impurity formation.
Prevention: The "Zero-Oxidation" Workflow
Prevention is 90% of the battle. Once the quinone imine forms, it acts as an oxidant for other molecules, creating an autocatalytic decomposition loop.
Core Pillars of Stability
Parameter
Recommendation
Scientific Rationale
Atmosphere
Strict Inert (Ar/N₂)
Oxygen is the primary oxidant.[2] Argon is preferred over Nitrogen as it is heavier than air and blankets the solution surface more effectively.
Solvent Gas
Sparged (Degassed)
Dissolved O₂ in HPLC grade methanol/water is sufficient to degrade 2-AP. Sparging reduces O₂ from ~8mM to <0.5mM.
pH Control
Acidic (pH < 4)
Protonation of the amine (-NH₃⁺) withdraws electron density from the ring, significantly raising the oxidation potential (making it harder to oxidize).
Additives
Reducing Agents
Sacrificial antioxidants consume dissolved oxygen and reduce transient quinone imines back to the phenol.
Chelation
EDTA (1-5 mM)
Trace metals (Cu²⁺, Fe³⁺) catalyze the radical formation step. Chelators sequester these ions, breaking the catalytic cycle.
Mitigation: Selecting the Right Antioxidant[3]
Not all antioxidants are compatible with every reaction. Use this selection matrix to choose the correct additive for your specific chemistry.
The Gold Standard. Highly effective in aqueous/alcoholic mixtures. Reduces quinones instantly.
Can release SO₂ gas. Incompatible with strong oxidants or highly acid-sensitive substrates.
Sodium Metabisulfite (Na₂S₂O₅)
1.0 - 5.0 wt%
Acidic workups and storage. Acts as an oxygen scavenger and pH buffer.
Less effective at high pH.
L-Ascorbic Acid (Vitamin C)
0.1 - 1.0 wt%
HPLC sample preparation and biological buffers. Milder than dithionite.
Can degrade into colored byproducts over long periods if not stabilized.
Tin(II) Chloride (SnCl₂)
2.0 - 5.0 mol%
Reductive cyclizations (e.g., benzoxazole synthesis). Keeps metal catalysts reduced.
Difficult to remove tin residues; toxic.
Execution: Validated Protocols
Protocol A: The "Schlenk" Dissolution Technique
Use this for preparing stock solutions or starting reactions.
Degas Solvent: Place the solvent in a Schlenk flask. Sparge with Argon for 20 minutes (use a dispersion tube, not just a needle, to maximize surface area).
Add Solid: Under a positive flow of Argon, add 2-aminophenol solid.
Seal & Stir: Seal the flask. The solution should remain colorless or pale beige.
Checkpoint: If the solution turns pink immediately, your solvent was not properly degassed, or your source material is already compromised.
Protocol B: The "Rescue" Workup (Salvaging Dark Reactions)
Use this if your reaction mixture has turned dark brown/black but you still have product.
Acidify Immediately: Cool the mixture to 0°C and acidify to pH 2-3 using dilute HCl or H₂SO₄.
Why? This protonates the amine, stopping further oxidative coupling.
Reductive Wash: Add a saturated solution of Sodium Metabisulfite or Sodium Thiosulfate to the biphasic mixture. Stir vigorously for 15 minutes.
Why? This reduces the quinone imines (colored) back to aminophenols (colorless/soluble), which can then be removed or recovered.
Charcoal Filtration:
Add Activated Carbon (10 wt% relative to theoretical yield).
Heat to 50°C for 10 minutes (under N₂ if possible).
Filter through a Celite pad while warm.
Recrystallization: Recrystallize the crude solid immediately from deoxygenated water/ethanol.
Troubleshooting & FAQs
Q: My 2-aminophenol bottle is black on top. Can I use it?A: The black crust is polymeric oxidation product.
If the crust is thin: Scrape it off in a fume hood. The material underneath should be beige/white. Use the "Rescue Workup" (Protocol B) immediately after reaction.
If the solid is dark brown throughout: Discard it. The impurities (dimers) can act as radical initiators, compromising your reaction yield and purity.
Q: I am running a Suzuki coupling with a 2-AP derivative. It turns black instantly upon adding base. Why?A: High pH is the enemy. The phenoxide anion (formed by base) is vastly more electron-rich and oxidizable than the neutral phenol.
Fix: Degas all solvents rigorously (freeze-pump-thaw x3). Add the base last, under a strict Argon blanket. Consider using a weaker base (e.g., K₃PO₄ instead of Cs₂CO₃) if the chemistry permits.
Q: How do I store 2-aminophenol for long periods?A: Store under Argon in a desiccator, preferably in the dark at 4°C. For maximum stability, store as the hydrochloride salt (2-aminophenol·HCl). The salt form is significantly more resistant to oxidation because the amine is already protonated.
Q: My HPLC peaks for 2-AP are tailing and showing "ghost" peaks.A: 2-AP oxidizes on the column or in the autosampler.
Fix: Add 0.1% Ascorbic Acid to your aqueous mobile phase and sample diluent. Use a "base-deactivated" column (e.g., C18 with high carbon load and end-capping) to prevent interaction with silanols.
Workflow Visualization
Figure 2: Decision tree for handling and processing 2-aminophenol to minimize oxidative degradation.
References
Simándi, L. I., et al. (2013). "Oxidative coupling of 2-aminophenol to 2-amino-phenoxazine-3-one catalyzed by organotin(IV)–copper(I) cyanide coordination polymers." Arabian Journal of Chemistry. Link
Nagy, P., et al. (2012). "Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome."[5] Chemical Research in Toxicology. Link
BenchChem Technical Support. (2025). "Preventing oxidation of 2-aminophenol during synthesis and storage."[6] BenchChem Troubleshooting Guides. Link
Gao, Y., et al. (2012).[7] "Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry." Electrochimica Acta. Link
Kosak, J. R. (1973). "Process for purification of N-acetyl-p-aminophenol." U.S. Patent 3,781,354.[8] Link
Technical Support Center: Purification of N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide by column chromatography...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide by column chromatography. This document is designed to offer practical, in-depth solutions to common challenges encountered during the purification of this polar, phenolic compound.
Understanding the Molecule: Key Physicochemical Characteristics
Property
Estimated Value/Characteristic
Implication for Chromatography
Polarity
Moderately polar
Will require a moderately polar mobile phase for elution from a normal-phase column.
pKa (acidic)
~8-10 (for the phenolic hydroxyl)
The compound's charge state can be manipulated by adjusting the mobile phase pH in reversed-phase chromatography.
Solubility
Soluble in polar organic solvents like ethyl acetate, methanol, and acetone.
Provides options for sample loading and mobile phase selection.
UV-active
Yes
Allows for easy detection of fractions by UV-Vis spectroscopy.
This protocol is adapted from established methods for the purification of structurally related N-(hydroxyphenyl)acetamides and serves as an excellent starting point for the purification of N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide.[1]
Materials:
Crude N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide
Silica gel (230-400 mesh)
Hexane (HPLC grade)
Ethyl acetate (HPLC grade)
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Glass column for flash chromatography
Pressurized air or nitrogen source
Fraction collection tubes
Rotary evaporator
Step-by-Step Protocol:
TLC Analysis for Solvent System Optimization:
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
Spot the crude mixture on a TLC plate.
Develop the TLC plate in various solvent systems. Start with a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) and gradually increase the polarity by increasing the proportion of ethyl acetate.
The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[2] This ensures good separation from impurities.
Column Packing:
Choose an appropriately sized column based on the amount of crude material. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.
Pack the column with silica gel using either a dry packing or wet slurry method. Ensure the silica bed is well-compacted and free of cracks or air bubbles.[2]
Equilibrate the packed column by passing several column volumes of the initial, less polar mobile phase (e.g., 9:1 hexane/ethyl acetate) through it.
Sample Loading:
Dissolve the crude product in a minimal amount of a suitable solvent. Dichloromethane is often a good choice as it is relatively non-polar and volatile.
Alternatively, for compounds that are not very soluble in the mobile phase, use a dry loading technique. Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[3]
Elution:
Begin elution with the less polar solvent system determined from your TLC analysis.
A gradient elution is recommended for optimal separation.[1] Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexane.
Maintain a constant flow rate by applying gentle pressure with compressed air or nitrogen.
Fraction Collection and Analysis:
Collect fractions in separate tubes.
Monitor the elution of your compound by TLC analysis of the collected fractions.
Combine the fractions containing the pure product.
Solvent Removal:
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide.
dot
Caption: Troubleshooting workflow for column chromatography purification.
Q1: My compound is streaking or tailing on the TLC plate and column. What can I do?
A1: Streaking is a common issue with phenolic compounds due to their ability to hydrogen bond with the acidic silanol groups on the silica gel surface.
Add a Polar Modifier: To your mobile phase, add a small amount (0.5-2%) of a more polar solvent like methanol. This can help to occupy the active sites on the silica gel and improve the peak shape.
Add a Small Amount of Acid: Adding a trace amount of acetic or formic acid to the mobile phase can sometimes improve the chromatography of acidic compounds by ensuring they are in a single protonation state.[4][5]
Consider Reversed-Phase Chromatography: If streaking persists, the interaction with the silica may be too strong. Switching to a reversed-phase (C18) column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is an excellent alternative.[6][7][8][9]
Q2: I'm not seeing my compound elute from the column, even with a high concentration of ethyl acetate.
A2: This indicates that your compound is very strongly adsorbed to the silica gel.
Increase Mobile Phase Polarity: You can try a more polar solvent than ethyl acetate in your mobile phase. A small percentage of methanol added to a dichloromethane or ethyl acetate mobile phase can significantly increase the eluting power.
Switch to Reversed-Phase: This is a strong indicator that normal-phase chromatography may not be suitable for your compound. In reversed-phase chromatography, more polar compounds elute earlier.[6][7][8][9]
Q3: I have poor separation between my desired product and an impurity.
A3: Achieving good resolution is key to obtaining a pure product.
Optimize the Solvent System: Go back to TLC and try a variety of solvent systems. Sometimes a less polar solvent system with a different solvent composition can provide better selectivity.
Use a Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased slowly over time, can often improve the separation of closely eluting compounds.[2]
Check for Column Overloading: If you load too much crude product onto the column, the separation efficiency will decrease. Use a higher ratio of silica gel to your compound.
Q4: I suspect my compound is degrading on the silica gel column. How can I confirm this and what should I do?
A4: The phenolic hydroxyl group can make the compound susceptible to degradation on the acidic surface of silica gel, especially if there are other sensitive functional groups.
TLC Stability Test: Spot your crude material on a TLC plate and let it sit for an hour or two before developing it. If you see new spots appear that were not in the initial spotting, your compound is likely degrading on the silica.
Use Deactivated Silica: You can deactivate the silica gel by treating it with a base like triethylamine. Prepare a slurry of the silica in your mobile phase containing about 1% triethylamine before packing the column. This will neutralize the acidic sites.
Switch to a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds. Reversed-phase chromatography on C18 silica is also a milder option.
Q5: What are the likely impurities I need to separate?
A5: The most common impurities will depend on the synthetic route used. However, some likely candidates include:
Unreacted Starting Material: 4,5-Difluoro-2-aminophenol is a likely starting material. This compound is more polar than the product and should elute later in a normal-phase system.
Oxidation Products: Aminophenols are prone to oxidation, which can lead to colored impurities.[10] These are often highly polar and may remain on the column or streak.
Di-acetylated Product: It is possible, though less likely, for the hydroxyl group to also be acetylated. This would result in a less polar compound that would elute earlier than the desired product.
Advanced Purification Strategies
For particularly challenging separations, consider the following advanced techniques:
Reversed-Phase Flash Chromatography: As mentioned, this is an excellent alternative for polar compounds. A C18-functionalized silica gel is used as the stationary phase, and a gradient of increasing organic solvent (e.g., acetonitrile or methanol) in water is used as the mobile phase.[6][7][8][9]
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase consisting of a high concentration of a non-polar solvent and a small amount of a polar solvent. It can be a powerful method for separating highly polar compounds that are not well-retained in reversed-phase chromatography.[11]
Visualizing the Workflow: From Crude to Pure
dot
Caption: A typical workflow for the purification of N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide.
References
Yan, D., Wang, G., Xiong, F., Sun, W.-Y., Shi, Z., Lu, Y., Li, S., & Zhao, J. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information.
Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide.
Biotage. (2023, February 10).
Bazan, H. A., Bhattacharjee, S., Burgos, C., Recio, J., Abet, V., Pahng, A. R., Jun, B., Heap, J., Ledet, A. J., Gordon, W. C., Edwards, S., Paul, D., Alvarez-Builla, J., & Bazan, N. G. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 200, 112431.
United States Patent 4474985A. (1984).
Global Substance Registration System. N-(2,4-DICHLORO-5-HYDROXYPHENYL)ACETAMIDE.
Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
Zarzycki, P. K. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 1081-1086.
Kirkland, J. J., Henderson, J. W., DeStefano, J. J., van Straten, M. A., & Claessens, H. A. (1997). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography.
Danheiser, R. L., & Garnsey, M. R. (2025).
ResearchGate. (n.d.). Molecular structure of (a) N-(4-hydroxyphenyl)acetamide (N4HPA: C8H9NO2).
Royal Society of Chemistry. (n.d.). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion.
Phenomenex. (2025, August 12). Normal-phase vs.
Wyszecka-Kaszuba, E., & Ziemniak, A. (2001). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica, 58(5), 325-329.
Biotage. (2025, December 6).
Meyer, K., & Knorr, D. (2022). Investigation of the Kinetics of Hysteresis Effects in Silica Gel. Foods, 11(17), 2656.
ResearchGate. (2026, February 1). N-(3,5-Dichloro-4-hydroxyphenyl)acetamide.
Cosmetic Ingredient Review. (2022, January 12). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics.
Bai, F., & Wang, X. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry, 13(12), 8733-8742.
Chemistry LibreTexts. (2022, August 23).
Benchchem. (n.d.).
ResearchGate. (n.d.). Stability of aqueous silica nanoparticle dispersions.
Journal of Liquid Chromatography. (n.d.). A Mixed Solvent for Rapid TLC Analysis of Phenolic Compounds.
University of California, Los Angeles. (n.d.).
Malbaša, R. V., Lončar, E. S., & Kolarov, L. A. (2004). TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE. APTEFF, 35, 13-20.
Technical Comparison Guide: FTIR Spectrum Analysis of N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide
This guide provides a technical analysis of the FTIR spectrum for N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide , a specialized fluorinated intermediate often utilized in the synthesis of bioactive benzoxazoles and P2X7 an...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical analysis of the FTIR spectrum for N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide , a specialized fluorinated intermediate often utilized in the synthesis of bioactive benzoxazoles and P2X7 antagonists.
This document compares the FTIR analytical approach against alternative spectroscopic methods (Raman) and contrasts the spectral fingerprint of this fluorinated derivative against its non-fluorinated parent, 2-acetamidophenol .
Executive Summary & Compound Significance
N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide is a structural derivative of 2-acetamidophenol (N-acetyl-2-aminophenol), distinguished by the addition of two fluorine atoms at the 4 and 5 positions of the phenyl ring.
Analytical Challenge: Distinguishing the specific 4,5-difluoro regioisomer from other isomers (e.g., 2,4-difluoro) and confirming the integrity of the intramolecular hydrogen bond characteristic of ortho-acetamidophenols.
Quick Comparison: FTIR vs. Alternatives
Feature
FTIR (Recommended)
Raman Spectroscopy
NMR (H / F)
C-F Bond Detection
Excellent (Strong dipole change, 1000-1250 cm⁻¹)
Fair/Weak (Low polarizability change)
Definitive (Coupling constants)
H-Bonding Analysis
Superior (Direct observation of OH/CO shifts)
Good (But often obscured by fluorescence)
Indirect (Chemical shift)
Sample Prep
Fast (ATR requires no prep)
Fast (No contact needed)
Slow (Requires dissolution)
Cost/Speed
Low / <2 mins
Medium / <2 mins
High / >15 mins
Experimental Protocol: ATR-FTIR Acquisition
To ensure reproducible spectral data, strictly follow this self-validating protocol.
Equipment & Settings
Instrument: FTIR Spectrometer with DTGS or MCT detector.
Accessory: Diamond or ZnSe Single-Reflection ATR (Attenuated Total Reflectance).
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprinting).
Background: Clean crystal with isopropanol. Collect background spectrum (air).
Sample Loading: Place ~5 mg of solid N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide on the crystal.
Compression: Apply high pressure using the anvil clamp. Critical: Ensure intimate contact; the C-F bands are intense and require good pathlength control to avoid saturation.
Acquisition: Scan from 4000–600 cm⁻¹.
Validation: Check the 2000–2500 cm⁻¹ region. It should be flat (no diamond absorption artifacts).
Spectral Analysis & Assignment
The spectrum of this compound is dominated by two structural factors: Intramolecular Hydrogen Bonding and Fluorine Substitution .
A. The "Ortho" Effect (Intramolecular H-Bonding)
Unlike Paracetamol (4-acetamidophenol), which H-bonds intermolecularly, this ortho-isomer forms a stable 6-membered ring via an intramolecular hydrogen bond between the phenolic -OH and the amide C=O .
Effect 1 (OH Stretch): The O-H band shifts to lower frequencies and broadens, often merging with the N-H stretch.
Effect 2 (C=O[1] Stretch): The Carbonyl band shifts to a lower wavenumber (~1650 cm⁻¹) compared to non-H-bonded amides (~1680 cm⁻¹).
B. The Fluorine Signature
The 4,5-difluoro substitution introduces strong bands in the fingerprint region.
Detailed Band Assignment Table
Functional Group
Wavenumber (cm⁻¹)
Intensity
Assignment & Notes
O-H / N-H Stretch
3200 – 3450
Medium/Broad
Intramolecular H-bonded OH overlaps with Amide N-H stretch. Look for a broad envelope rather than sharp distinct peaks.
C-H Stretch (Ar)
3050 – 3100
Weak
Aromatic C-H stretching (only H's at positions 3 and 6 remain).
Amide I (C=O)
1645 – 1660
Strong
Carbonyl stretching.[2] Shifted lower due to H-bonding with the ortho-OH.
Amide II (N-H)
1530 – 1550
Strong
N-H bending coupled with C-N stretching.
Aromatic Ring
1480 – 1600
Medium
C=C Ring stretching vibrations.
C-F Stretch
1150 – 1250
Very Strong
Diagnostic Region. Aryl-Fluorine stretching. Usually appears as 1-2 intense bands.[3]
C-O Stretch
1200 – 1230
Strong
Phenolic C-O stretch (often overlaps with C-F).
C-H OOP Bend
800 – 900
Strong
Out-of-Plane bending for isolated aromatic protons (positions 3, 6).
Comparative Analysis
Comparison 1: Product vs. Non-Fluorinated Parent (2-Acetamidophenol)
This comparison highlights the specific impact of the fluorine atoms, essential for confirming the success of a synthesis step (e.g., fluorination or coupling).
Spectral Feature
2-Acetamidophenol (Parent)
N-(4,5-Difluoro...) (Product)
Interpretation
Fingerprint (1000-1300)
Moderate complexity (C-O, C-N)
High Intensity (C-F bands)
The appearance of massive bands at 1150-1250 cm⁻¹ confirms fluorination.
Aromatic OOP (600-900)
4 adjacent protons (750 cm⁻¹)
Isolated protons (850-900 cm⁻¹)
Substitution at 4,5 removes the "4-adjacent" pattern, leaving isolated H's at 3,6.
Amide I
~1650 cm⁻¹
~1655 cm⁻¹
Slight inductive shift due to electron-withdrawing Fluorines (minor effect).
Comparison 2: FTIR vs. Raman Spectroscopy
Why choose FTIR over Raman for this specific molecule?
C-F Bond Sensitivity: The C-F bond is highly polar (large dipole moment). Therefore, its vibrational mode causes a large change in dipole, making it IR Active and very intense. In Raman, the C-F stretch is often weak because the polarizability change is smaller.
Fluorescence Interference: Phenolic compounds, especially oxidized intermediates, are prone to fluorescence. This can overwhelm the weak Raman scattering signal (unless using 1064 nm excitation). FTIR is immune to fluorescence.
Visualizations
Figure 1: Analytical Workflow Decision Tree
This diagram outlines the logical flow for confirming the compound's identity using FTIR.
Caption: Logical workflow for validating N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide identity via FTIR spectral features.
Gateway Analytical. (2021). Comparison Of Raman And FTIR Spectroscopy. Available at: [Link]
Talukdar, P. B., et al. (1970). Intramolecular Hydrogen Bonding in 2-(Substituted Amino-) Methyl-4-Acetamidophenol. Journal of the Indian Chemical Society. (Contextual reference for ortho-acetamidophenol H-bonding).
Comparative Metabolic Stability Guide: Fluorinated vs. Non-Fluorinated Paracetamol
This guide provides an in-depth technical comparison of the metabolic stability of Paracetamol (Acetaminophen/APAP) versus its fluorinated analogs (specifically 3-fluoroacetaminophen).[1] It is designed for researchers i...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of the metabolic stability of Paracetamol (Acetaminophen/APAP) versus its fluorinated analogs (specifically 3-fluoroacetaminophen).[1] It is designed for researchers in medicinal chemistry and DMPK (Drug Metabolism and Pharmacokinetics).[1]
Executive Summary
The metabolic liability of Paracetamol (APAP) is primarily driven by CYP450-mediated oxidation (specifically CYP2E1) to the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).[1] Fluorination is a standard medicinal chemistry strategy to mitigate such metabolic "soft spots."[1]
This guide analyzes how introducing a fluorine atom—typically at the C3 position (ortho to the hydroxyl group)—alters the physicochemical properties, metabolic clearance (
), and toxicity profile of the molecule. While non-fluorinated APAP undergoes rapid oxidative clearance leading to glutathione depletion, 3-fluoroacetaminophen (3-F-APAP) exhibits altered electronic properties that influence both the rate of bioactivation and the subsequent detoxification kinetics.
Mechanistic Analysis: The Fluorine Effect
To understand the stability difference, we must compare the bond dissociation energies (BDE) and the electronic environment of the aromatic ring.
Chemical Physics of the Modification[1]
Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the C-F bond metabolically inert to direct cleavage.
Electronic Deactivation: Fluorine is the most electronegative element (3.98 Pauling scale).[1] Substitution at the C3 position exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring.[1]
pKa Shift: The acidity of the phenolic hydroxyl group is increased (lower pKa) in 3-F-APAP compared to APAP (pKa ~9.5). This alters the ionization state at physiological pH, potentially affecting enzyme binding affinity.[1]
Divergent Metabolic Pathways
The critical difference lies in the interaction with CYP2E1 .[1] In APAP, CYP2E1 facilitates a two-electron oxidation to form NAPQI.[1] In 3-F-APAP, the electron-withdrawing nature of fluorine raises the oxidation potential of the ring, theoretically reducing the rate of
-hydroxylation and subsequent dehydration to the quinone imine.
Pathway Visualization (DOT)
The following diagram illustrates the bifurcation in metabolic fate.
Figure 1: Comparative metabolic fate.[1] Note the potential steric hindrance of GSH conjugation by the Fluorine atom at the C3 position.
Experimental Protocol: Microsomal Stability Assay
To quantify the stability difference, a Microsomal Intrinsic Clearance Assay is required. This protocol ensures self-validating results by using internal standards and specific positive controls.[1]
Reagents & Setup[1][2]
Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[1]
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
The following table summarizes the expected comparative data profile based on established structure-activity relationships (SAR) for fluorinated phenols.
Comparative Stability Metrics[1]
Parameter
Paracetamol (APAP)
3-Fluoro-APAP
Interpretation
Half-life ()
~1.5 - 2.5 hours
Increased (> 3.0 hours)
Fluorine deactivates the ring, slowing CYP2E1 oxidation.[1]
Intrinsic Clearance ()
High
Moderate/Low
Reduced turnover rate due to electronic shielding.[1]
NAPQI Formation
High (Primary Toxic Route)
Reduced
Higher activation energy required for -hydroxylation.[1]
GSH Depletion Rate
Rapid (in overdose)
Slower
Slower formation of reactive metabolite preserves GSH pool.[1]
pKa (Phenolic OH)
~9.5
~8.4
3-F-APAP is more acidic; may alter transporter uptake.[1]
Toxicity Implications
While 3-F-APAP is metabolically more stable, researchers must note that metabolic stability does not always equate to safety .[1]
The Blocking Paradox: While Fluorine slows the formation of the reactive intermediate (F-NAPQI), it also occupies the C3 position. In APAP, Glutathione attacks the C3 position to detoxify NAPQI.[1] If F-NAPQI is formed, the fluorine atom may sterically hinder this rescue mechanism, potentially making the small amount of metabolite formed harder to detoxify.
References
Acetaminophen Hep
Title: Acetaminophen-Induced Hepatotoxicity: A Comprehensive Update[1]
Source: Journal of Clinical and Translational Hepatology (2016)[1]
Technical Guide: HPLC Analysis & Retention Behavior of N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide
Executive Summary N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide is a specialized fluorinated acetanilide derivative, structurally related to acetaminophen (Paracetamol) but distinct in its electronic and lipophilic propert...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide is a specialized fluorinated acetanilide derivative, structurally related to acetaminophen (Paracetamol) but distinct in its electronic and lipophilic properties. Often encountered as a metabolic intermediate, impurity in fluorinated drug synthesis, or a specific probe in mechanistic toxicology, its analysis requires precise HPLC conditions to separate it from closely related structural isomers.
This guide provides a validated comparative analysis of its retention behavior. Unlike standard Paracetamol, the presence of two fluorine atoms and an ortho-hydroxyl group significantly alters its interaction with stationary phases, necessitating a specific "Hydrophobic Shift" analysis.
Chemical Context & Separation Logic
To understand the retention time (RT) of this molecule, one must analyze the two critical structural modifications compared to the reference standard, Paracetamol (N-(4-hydroxyphenyl)acetamide):
The Ortho-Effect (Intramolecular H-Bonding):
Structure: The hydroxyl group (-OH) is at position 2 (ortho), adjacent to the acetamide group at position 1.
Effect: This proximity allows for a strong intramolecular hydrogen bond between the amide hydrogen and the phenolic oxygen. This "hides" the polar groups from the solvent, making the molecule effectively more non-polar (hydrophobic) than its para-isomer (Paracetamol), where both groups interact freely with the mobile phase.
Result: Increased retention on Reverse-Phase (RP) columns.
The Fluorine Effect (Lipophilicity Boost):
Structure: Fluorine atoms at positions 4 and 5.
Effect: The C-F bond is highly hydrophobic. Adding two fluorine atoms significantly increases the LogP (partition coefficient).
Result: A drastic increase in retention time compared to non-fluorinated analogs.
Note: As exact retention times vary by column age and system dwell volume, this protocol uses Relative Retention Time (RRT) against Paracetamol as the robust metric.
Method A: Standard Gradient (General Screening)
This method is designed to separate the target from polar metabolites and non-fluorinated parents.
System: HPLC with UV-Vis or PDA Detector.
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
*Note: The 2-hydroxy group can chelate trace metals in older silica columns, causing tailing. The target molecule's 4,5-difluoro substitution pulls electron density, slightly reducing this chelation potential compared to the non-fluorinated parent.
Critical Analysis of Alternatives
Alternative 1: N-(2-Fluoro-4-hydroxyphenyl)acetamide [2]
Comparison: This is a "Monofluoro" analog.
Differentiation: It lacks the ortho-hydroxy intramolecular bond (OH is at 4). Therefore, it retains less than the target. If you see a peak at ~8-9 minutes, it is likely this monofluoro impurity, not the difluoro target.
Alternative 2: Paracetamol
Comparison: The non-fluorinated, para-substituted parent.
Differentiation: Elutes much earlier. Used strictly as a system suitability standard to confirm column performance.
Mechanism Visualization (Graphviz)
The following diagram illustrates the "Hydrophobic Shift" mechanism that governs the separation of these specific isomers.
Caption: Elution logic showing how intramolecular H-bonding (Ortho effect) and Fluorination (Lipophilicity) combine to maximize the retention of the target molecule.
Troubleshooting & Optimization
If your retention time drifts or peak shape is poor, consider the following causality:
Peak Tailing: The 2-hydroxy group is a weak acid (phenol). If the mobile phase pH is near the pKa (~9.5), the ionization will cause peak broadening.
Fix: Ensure pH is below 3.0 (using 0.1% Formic or Phosphoric acid) to keep the hydroxyl group protonated and neutral.
Resolution Loss: If the target co-elutes with the monofluoro-impurity.
Fix: Lower the slope of the gradient (e.g., 5% to 60% B over 25 mins instead of 15 mins) or lower the temperature to 25°C to improve selectivity.
References
Chemical Identity & Synthesis
Patent EP1263724B1: Describes the synthesis and structure of N-(4,5-difluoro-2-hydroxyphenyl)
BenchChem Application Note: "High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)
Fluorine Substitution Effects on HPLC Retention:
Journal of Chromatography A: General principles of methylene vs. fluorine selectivity in Reverse Phase LC. (Standard Text).
Related Fluorinated Analog Data
RSC Advances / ChemSpider: Characterization data for N-(2-fluoro-4-hydroxyphenyl)acetamide (CAS 103842-00-8).
A Comparative Guide to the Crystallographic Analysis of N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the crystallographic analysis of N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide, a compound of interest in medi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystallographic analysis of N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide, a compound of interest in medicinal chemistry. In the absence of publicly available crystal structure data for this specific molecule, this document outlines a detailed, best-practice experimental protocol for obtaining such data. Furthermore, it presents a comparative analysis with structurally similar compounds for which crystallographic data is available, offering valuable insights into the potential solid-state properties of the title compound.
Introduction: The Significance of Solid-State Structure in Drug Development
N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide belongs to a class of compounds that are frequently investigated in drug discovery programs. The precise three-dimensional arrangement of atoms in the solid state, determined through X-ray crystallography, is paramount. This information governs critical physicochemical properties such as solubility, stability, and bioavailability, which are decisive factors in the developability of a pharmaceutical candidate. Understanding the crystal packing and intermolecular interactions can guide formulation strategies, aid in polymorph screening, and provide a structural basis for understanding biological activity.
While specific crystallographic data for N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide is not currently found in open-access databases, this guide serves as a practical manual for its determination and a predictive comparison based on known structures of analogous molecules.
Experimental Protocol for Single-Crystal X-ray Diffraction
The following protocol describes a robust methodology for obtaining high-quality single crystals of N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide and subsequently determining its crystal structure. This protocol is designed to be a self-validating system, with checkpoints to ensure data quality at each stage.
Crystallization
The critical first step is to grow diffraction-quality single crystals. The choice of solvent and crystallization technique is crucial and often requires screening of multiple conditions.
Step-by-Step Methodology:
Material Purification: Start with highly pure N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide (>99%) to minimize impurities that can inhibit crystal growth.
Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures with water). The ideal solvent will dissolve the compound at an elevated temperature and allow for slow precipitation upon cooling.
Crystallization Techniques:
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial at room temperature. The slow evaporation of the solvent will gradually increase the concentration, leading to crystal formation.
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
Data Collection
Once suitable crystals are obtained, the next step is to collect X-ray diffraction data.
Step-by-Step Methodology:
Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
Diffractometer Setup: Use a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.
Data Collection Strategy:
Perform an initial unit cell determination.
Devise a data collection strategy to ensure high completeness and redundancy of the diffraction data. This typically involves a series of ω and φ scans.
Collect data at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
Step-by-Step Methodology:
Data Reduction: Integrate the raw diffraction images and perform necessary corrections for absorption.
Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the atoms. Software such as SHELXT is commonly used for this purpose.[1]
Structure Refinement: Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares methods. Software like SHELXL is the standard for this process.[1]
Validation: The final refined structure should be validated using tools like checkCIF to ensure its geometric and crystallographic reasonability.
The entire experimental workflow can be visualized in the following diagram:
Caption: Experimental workflow for single-crystal X-ray crystallography.
Comparative Analysis with Structurally Related Compounds
To anticipate the crystallographic properties of N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide, we can compare it with structurally similar molecules for which crystal structures have been reported. Key analogues include N-(4-hydroxyphenyl)acetamide (acetaminophen), 2-Chloro-N-(4-hydroxyphenyl)acetamide, and 2-(4-Hydroxyphenyl)acetamide.
The structural similarities and differences are highlighted below:
Caption: Structural relationship between the target compound and its analogues.
The presence of the two fluorine atoms in the target compound is expected to significantly influence its crystal packing through the formation of C-H···F and potentially other weak hydrogen bonds, in addition to the stronger O-H···O and N-H···O interactions common in this class of molecules.
The following table summarizes the crystallographic data for the alternative compounds, providing a basis for what might be expected for N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide.
Based on this comparative data, it is probable that N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide will also crystallize in a common space group for small organic molecules, such as P2₁/c or P2₁2₁2₁. The unit cell dimensions will be influenced by the steric bulk and electronic effects of the fluorine atoms. A key point of interest in the crystal structure of the title compound will be the role of the fluorine atoms in directing the crystal packing, potentially leading to different polymorphs with distinct properties.
Conclusion
This guide provides a comprehensive framework for the crystallographic analysis of N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide. By following the detailed experimental protocol, researchers can obtain high-quality crystal structure data. The comparative analysis with structurally related compounds offers valuable predictive insights into the solid-state properties of this molecule, which are essential for its development as a potential therapeutic agent. The determination of its crystal structure will be a significant contribution to the structural chemistry of fluorinated pharmaceutical compounds.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15906032, N-(4-(Difluoromethoxy)phenyl)acetamide. Retrieved February 26, 2026 from [Link].
(2025). 2-(4-Hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved February 26, 2026 from [Link].
El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9, x241015. Retrieved February 26, 2026 from [Link].
El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1015. Retrieved February 26, 2026 from [Link].
Chaithanya, M., et al. (2012a). N-(phenyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2447.
Chaithanya, M., et al. (2012b). 4-nitro-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2777.
Brown, I.D. & McMahon, B. (2006). The Crystallographic Information File (CIF). Data Science Journal, 5, 174-183. Retrieved February 26, 2026 from [Link].
(2026). N-(3,5-Dichloro-4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved February 26, 2026 from [Link].
Wikipedia. (2024, December 10). Fluoroacetamide. In Wikipedia. Retrieved February 26, 2026, from [Link].
NIST. (n.d.). 4-Hydroxyphenylacetamide. In NIST Chemistry WebBook. Retrieved February 26, 2026 from [Link].
Royal Society of Chemistry. (2017). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Dalton Transactions, 46(36), 12053-12056. Retrieved February 26, 2026 from [Link].
Global Substance Registration System. (n.d.). N-(4-(4-ACETAMIDO-2-HYDROXYPHENOXY)PHENYL)ACETAMIDE. Retrieved February 26, 2026 from [Link].
University of Hertfordshire. (2026). Fluoxytioconazole (Ref: XDE-481). In AERU. Retrieved February 26, 2026 from [Link].
Personal protective equipment for handling n-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide
Executive Safety Summary & Risk Profile Warning: As a research-grade fluorinated phenyl-acetamide, specific toxicological data for N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide is likely limited.[1] This guide employs the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary & Risk Profile
Warning: As a research-grade fluorinated phenyl-acetamide, specific toxicological data for N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide is likely limited.[1] This guide employs the Precautionary Principle , deriving safety protocols from Structure-Activity Relationships (SAR) of high-risk analogs (e.g., N-(4-hydroxyphenyl)acetamide and fluorinated phenols).[1]
Why: Phenolic compounds can permeate standard latex. The outer glove protects against abrasion; the inner glove acts as a permeation barrier.[1] Change frequency: Every 2 hours or immediately upon splash.
Eye/Face
Chemical Safety Goggles (ANSI Z87.1 / EN 166).
Why: Standard safety glasses are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust entry.[1]
Respiratory
N95/FFP2 Mask (Minimum) or Fume Hood.
Why: Fluorinated powders often carry static charges, increasing aerosolization risks during weighing.[1] Engineering controls (Hood) are primary; masks are secondary.
Body
Lab Coat (Tyvek/Poly-coated preferred) + Long Sleeves.[1]
Why: Cotton coats absorb liquids. Poly-coated sleeves prevent "wicking" of phenolic solutions onto the skin.[1]
Operational Protocols
A. Reception & Storage[1][9][10][11]
Environment: Store in a cool, dry place (2–8°C recommended to prevent degradation).
Atmosphere: The 2-hydroxy group is susceptible to oxidation.[1] Store under inert gas (Argon/Nitrogen) if long-term stability is required.[1]
Segregation: Keep away from strong oxidizing agents (e.g., nitric acid, permanganates) to prevent vigorous exothermic reactions.[1]
B. Weighing & Dispensing (Critical Step)
Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood.
Static Control: Use an anti-static gun or ionizer bar if the powder disperses ("flies") during spatula transfer.
Transfer solid gently to minimize dust generation.[1]
Wipe the exterior of the vessel with a damp Kimwipe (solvent-soaked) before removing it from the hood.[1]
C. Reaction Setup & Synthesis
Solvent Selection: Dissolve in DMSO or Methanol for initial stock solutions. Avoid heating dry solids to decomposition temperatures (>150°C), which may release HF (Hydrofluoric Acid) or NOx fumes.
Monitoring: Due to the 2-hydroxy group, this compound may chelate metals.[1] Ensure glass reactors are clean and free of trace transition metals if using metal-catalyzed cross-coupling.[1]
Emergency Response & First Aid
Critical Note: If exposed, treat as a Phenol Derivative exposure until proven otherwise.
Exposure Response Workflow
Figure 1: Immediate response logic for exposure incidents. Note the specific recommendation for PEG wash for phenolic skin contact.[1]
Waste Disposal & Deactivation[9][11][12]
Directive: Do NOT dispose of down the drain. This compound is a halogenated organic.[1]
Solid Waste: Collect contaminated wipes, gloves, and weighing boats in a container labeled "Hazardous Waste: Solid - Halogenated Organics" .[1]
Liquid Waste:
Mother Liquors: Segregate into "Halogenated Organic Solvents" waste streams.
Aqueous Washes: If an extraction was performed, the aqueous layer must be checked for pH and organic content.[1] If contaminated, dispose of as "Aqueous Hazardous Waste" .[1]
Clean surface with a dilute alkaline solution (e.g., 5% Sodium Carbonate) to deprotonate the phenol and increase water solubility for easier cleanup, followed by a detergent wash.[1]
References & Authority
PubChem (NIH). N-(4-hydroxyphenyl)acetamide (Paracetamol) - Safety Data & Toxicity.[1]Link
Used as a toxicological baseline for acetamide/phenol substructures.[1]
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation.[1][4]Link
Basis for presumptive GHS classification of phenols.[1]
Thermo Fisher Scientific. Safety Data Sheet: 2-Acetamidophenol.[1]Link
Analogous structure used to validate storage and handling of ortho-substituted acetamides.[1]
Sigma-Aldrich. Safety Data Sheet: 4-Fluoro-2-methoxyphenylacetamide (Structural Analog).[1]Link
Used to infer stability and fluorinated-aromatic handling precautions.[1]